3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Description
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Properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(8(9)11-10-5)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJJRZVXUJGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core, particularly when substituted with amine groups, serves as a versatile scaffold in the design of pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory and antitumor effects.[1][2] The incorporation of a thiophene moiety can further enhance the pharmacokinetic and pharmacodynamic profiles of these molecules.[1] This document moves beyond a simple recitation of steps, delving into the chemical principles, mechanistic underpinnings, and critical process parameters that ensure a successful and reproducible synthesis. The protocol is structured as a self-validating system, detailing the synthesis of a key β-ketonitrile intermediate, its subsequent cyclization with hydrazine, and the final salt formation.
Overall Synthetic Scheme
The synthesis is approached via a robust and well-established three-stage process. The initial stage involves the construction of a crucial β-ketonitrile intermediate, 3-oxo-2-(thiophen-2-yl)butanenitrile. This intermediate contains the necessary carbon framework and functional groups for the subsequent pyrazole ring formation. The second stage is a classical heterocyclization reaction with hydrazine hydrate. The final stage involves the conversion of the synthesized aminopyrazole free base into its more stable and often more soluble hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate: 3-Oxo-2-(thiophen-2-yl)butanenitrile
The cornerstone of this synthesis is the efficient preparation of the β-ketonitrile intermediate. The reaction proceeds via an initial nucleophilic substitution to form an acetonitrile derivative, followed by a base-mediated acylation.
Step 1: Synthesis of 2-(Thiophen-2-yl)acetonitrile
Principle: This step involves a standard nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide anion displaces the bromide from 2-(bromomethyl)thiophene. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to effectively solvate the sodium cation while leaving the cyanide anion relatively "bare," thereby maximizing its nucleophilicity and reaction rate.
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (NaCN) to anhydrous DMSO.
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of 2-(bromomethyl)thiophene in DMSO dropwise to the cyanide slurry. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(thiophen-2-yl)acetonitrile, which can be purified by vacuum distillation.
Step 2: Acylation to form 3-Oxo-2-(thiophen-2-yl)butanenitrile
Principle: This is a Claisen-type condensation. A strong base, sodium hydride (NaH), is used to deprotonate the α-carbon of the acetonitrile, which is acidic due to the electron-withdrawing effects of both the nitrile group and the thiophene ring. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate to form the β-ketonitrile after an acidic workup.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 2-(thiophen-2-yl)acetonitrile in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.
-
Acylation: Cool the resulting anion solution back to 0°C and add ethyl acetate dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by pouring it into a beaker of ice and slowly acidifying with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~5-6.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-oxo-2-(thiophen-2-yl)butanenitrile.
Part 2: Cyclization to form 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine
Principle: This reaction is a classic example of pyrazole synthesis.[3][4] Hydrazine, with its two nucleophilic nitrogen atoms, reacts with the two electrophilic centers of the β-ketonitrile (the keto-carbonyl carbon and the nitrile carbon). The reaction proceeds through a condensation-cyclization cascade to form the stable, aromatic pyrazole ring. The regioselectivity of the cyclization places the methyl group at the 3-position and the amine at the 5-position.
Caption: Mechanistic pathway for the formation of the aminopyrazole ring.
Experimental Protocol:
-
Setup: Combine the purified 3-oxo-2-(thiophen-2-yl)butanenitrile and ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine as a crystalline solid.
Part 3: Formation of the Hydrochloride Salt
Principle: This is a straightforward acid-base reaction. The basic 5-amino group on the pyrazole ring is protonated by hydrochloric acid. The resulting hydrochloride salt often exhibits improved stability, crystallinity, and solubility in aqueous media compared to the free base, which is advantageous for handling, storage, and subsequent applications.
Experimental Protocol:
-
Dissolution: Suspend the purified 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine free base in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2 M HCl in isopropanol or a saturated solution of HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper). A precipitate will typically form immediately.
-
Stirring: Stir the suspension at room temperature for 1-2 hours to ensure complete salt formation.
-
Isolation: Collect the solid hydrochloride salt by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent and aid in drying. Dry the final product under vacuum to obtain this compound.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Conditions | Time (h) | Typical Yield (%) |
| 1.1 | 2-(Bromomethyl)thiophene | Sodium Cyanide | DMSO, 25-40°C | 4-6 | 85-95% |
| 1.2 | 2-(Thiophen-2-yl)acetonitrile | Ethyl Acetate | NaH, THF, 0°C to RT | 12-16 | 70-80% |
| 2 | β-Ketonitrile Intermediate | Hydrazine Hydrate | Ethanol, Reflux | 8-12 | 80-90% |
| 3 | Aminopyrazole Free Base | Hydrochloric Acid | Isopropanol, RT | 1-2 | >95% |
Safety and Handling
-
Sodium Cyanide (NaCN): Highly toxic by inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood. Always have a cyanide antidote kit available. Acidification of cyanide waste generates highly toxic hydrogen cyanide (HCN) gas.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Handle under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully with a less reactive alcohol like isopropanol before adding water.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents and Reagents: Anhydrous solvents are required for steps involving sodium hydride. Diethyl ether is extremely flammable. Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
References
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Bentham Science Publishers.
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Bentham Open.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024).
- Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Growing Science.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
- Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. (n.d.).
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3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (HCl). The information herein is curated to support research and development activities, offering both established data for the free base and projected characteristics of its hydrochloride salt, alongside detailed methodologies for their experimental determination.
Introduction: The Significance of the Thienyl-Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The incorporation of a thienyl moiety can further enhance the therapeutic potential of these molecules, as thiophene rings are bioisosteres of phenyl groups and can modulate pharmacokinetic and pharmacodynamic properties.[4] 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine, as a member of this class, represents a promising building block for the discovery of novel therapeutic agents. The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of basic compounds.[5] This guide will delve into the key physicochemical parameters that are critical for the advancement of this compound from the laboratory to potential clinical applications.
Chemical Identity and Predicted Physicochemical Properties
| Property | Free Base: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine | Hydrochloride Salt: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl | Justification for Prediction |
| Chemical Structure | ![]() | ![]() | Protonation of the 5-amino group by hydrochloric acid. |
| Molecular Formula | C₈H₉N₃S[6] | C₈H₁₀ClN₃S | Addition of HCl to the free base formula. |
| Molecular Weight | 179.24 g/mol [6] | 215.70 g/mol | Addition of the molecular weight of HCl (36.46 g/mol ) to the free base. |
| Appearance | Solid (Predicted) | White to off-white solid (Predicted) | Amine salts are typically crystalline solids. A related compound, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is a white to light yellow powder.[7] |
| Melting Point | Not available | Likely higher than the free base | Salt formation generally increases the melting point due to the ionic character and stronger intermolecular forces.[8] The related 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has a melting point of 107-111 °C.[7] |
| pKa | Estimated: 4-6 | Not applicable | The 5-amino group is basic. The pKa of the conjugate acid (the protonated amine) is estimated based on similar aminopyrazoles. |
| Aqueous Solubility | Low (Predicted) | Moderately to highly soluble | Hydrochloride salts of basic compounds are generally more water-soluble than their corresponding free bases.[5] |
| logP (Octanol/Water) | Not available | Lower than the free base | The increased polarity of the salt form typically leads to a lower octanol/water partition coefficient.[8] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physicochemical properties of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl. The rationale behind each experimental choice is provided to ensure a thorough understanding of the methodology.
Determination of pKa by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For an amine hydrochloride, determining the pKa of the conjugate acid is essential. Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[9][10]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot, ΔpH/ΔV). The pKa is the pH at the half-equivalence point.[11]
Caption: Workflow for the shake-flask solubility determination method.
Determination of Lipophilicity (logP) by Shake-Flask Method
Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes and its overall ADME profile. The shake-flask method is the traditional and most reliable method for logP determination. [4][12] Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Gently shake the mixture in a sealed container at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log₁₀([Compound]octanol / [Compound]water).
Workflow for logP Determination:
Caption: Workflow for logP determination using the shake-flask method.
Spectroscopic and Structural Characterization
While the specific spectra for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl are not available, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Thienyl Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene.
-
Pyrazole NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Amine Protons (NH₃⁺): A broad singlet in the downfield region, the chemical shift of which is also solvent-dependent.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
-
Thienyl Carbons: Four signals in the aromatic region (typically δ 120-150 ppm).
-
Pyrazole Carbons: Three signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring.
-
Methyl Carbon: A signal in the aliphatic region (typically δ 10-20 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
N-H Stretching: Broad absorption bands in the region of 3400-3000 cm⁻¹ corresponding to the amine and pyrazole N-H groups.
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds around 3100-2850 cm⁻¹.
-
C=N and C=C Stretching: Absorption bands in the 1650-1450 cm⁻¹ region.
-
Thiophene Ring Vibrations: Characteristic bands for the thiophene ring.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak corresponding to the free base [M+H]⁺ at m/z 180.06.
Synthesis and Chemical Stability
The synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine likely follows established routes for the synthesis of 5-aminopyrazoles. A common method involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. [9]The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid in a suitable solvent.
The chemical stability of the compound should be assessed under various conditions, including different pH values, temperatures, and light exposure, to determine its shelf-life and potential degradation pathways. The hydrochloride salt is expected to be more stable as a solid compared to the free base.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl. While some properties are predicted based on the free base and general chemical principles, the detailed experimental protocols provided herein offer a clear roadmap for their empirical determination. A thorough characterization of these properties is paramount for any further development of this promising compound in the field of drug discovery.
References
- Al-Ostoot, F. H., Khedr, M. A., & Al-Ghamdi, A. A. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PLoS ONE, 16(7), e0254719.
- US Patent No. US5616723A. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
- Jain, D., & Pathak, K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 75-79.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1330–1359.
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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SpectraBase. (n.d.). 4-phenyl-6-(thiophen-2-yl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S20. 1H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl).... Retrieved from [Link]
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- Raju, H., Chandrappa, S., Prasanna, D. S., Ananda, H., Nagamani, T. S., Byregowda, S. M., & Rangappa, K. S. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186–195.
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Tikrit Journal of Pure Science. (2024). Synthesis, Characterization, and Biological Evaluation of Some New Pyrazoline Derivatives Derived from Thiophene-2-Carboxaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. Retrieved from [Link]
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MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]
- Al-wsabbi, M. A., Al-Ghorbani, M., Al-Farhani, B. S., & Al-Adib, A. Q. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]
- Van den Eynde, J. J., & De Meulenaer, B. (2014). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 18(5), 606–623.
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ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Mini-Reviews in Medicinal Chemistry, 17(14), 1330–1359.
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ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride CAS number
An In-Depth Technical Guide to 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine and its Hydrochloride Salt
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol based on established chemical principles, and explore its potential applications as a versatile molecular scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of substituted 5-aminopyrazoles.
Introduction and Chemical Identity
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of compounds. This molecular family is recognized as a "privileged scaffold" in drug discovery, meaning its core structure is frequently found in biologically active and clinically successful compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a stable aromatic core with multiple points for functionalization.
The specific molecule discussed herein is characterized by three key substituents:
-
A methyl group at the C3 position.
-
A thienyl (thiophene) ring at the C4 position, which acts as a bioisostere for a phenyl ring but with distinct electronic properties.
-
A primary amine group at the C5 position, which is a critical handle for derivatization and a key pharmacophoric feature for interacting with biological targets.[3][4]
This compound is typically handled as its free base or as a more stable and soluble hydrochloride salt.
Table 1: Chemical Identity and Properties
| Property | Data | Source / Notes |
| Compound Name | 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine | IUPAC Nomenclature |
| Synonyms | 4-(Thiophen-2-yl)-3-methyl-1H-pyrazol-5-amine | - |
| CAS Number | 1024595-27-4 (for free base) | [5] |
| Molecular Formula | C₈H₉N₃S | - |
| Molecular Weight | 179.24 g/mol | - |
| Form | Typically supplied as the free base or hydrochloride salt. | Commercial Suppliers |
| Solubility | The hydrochloride salt is expected to have higher aqueous solubility. | General principle for amine salts. |
| Storage Conditions | Store in a cool, dry place, sealed from air and moisture. | Standard for amine-containing organic compounds. |
Synthesis Protocol and Mechanistic Rationale
The most versatile and widely adopted method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[6][7][8] This approach is highly efficient and proceeds through a well-understood mechanism involving hydrazone formation followed by intramolecular cyclization.
Required Precursor: 3-Oxo-2-(thiophen-2-yl)butanenitrile
The key starting material for this synthesis is the β-ketonitrile, 3-oxo-2-(thiophen-2-yl)butanenitrile. This precursor contains the required methyl-ketone and thienyl functionalities that will become the C3 and C4 substituents of the final pyrazole product.
Detailed Synthetic Workflow
The following protocol describes a robust method for synthesizing 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine.
Reaction Scheme: Thiophene-substituted β-ketonitrile + Hydrazine Hydrate → 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine
Materials:
-
3-Oxo-2-(thiophen-2-yl)butanenitrile (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (1.2 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Acetic acid (catalytic amount)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-2-(thiophen-2-yl)butanenitrile (1.0 eq) in ethanol (approx. 5-10 mL per gram of starting material).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.
-
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature.
-
Rationale: A slight excess of hydrazine ensures the complete consumption of the limiting β-ketonitrile. The addition should be controlled to manage any potential exotherm.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath to promote precipitation of the product. b. If precipitation is insufficient, reduce the solvent volume in vacuo. c. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual impurities. d. Dry the product under vacuum to yield the crude 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine. Further purification can be achieved by recrystallization if necessary.
-
(Optional) Hydrochloride Salt Formation: a. Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. b. Add a solution of HCl in the same solvent (or bubble HCl gas) dropwise with stirring. c. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target 5-aminopyrazole.
Spectroscopic Characterization (Expected)
-
¹H NMR:
-
A singlet for the methyl protons (–CH₃) around δ 2.2-2.4 ppm.
-
A broad singlet for the amine protons (–NH₂) around δ 4.5-5.5 ppm (this signal can shift or exchange with D₂O).
-
Multiplets corresponding to the three protons on the thienyl ring, typically in the δ 6.9-7.5 ppm region.
-
A broad singlet for the pyrazole N-H proton, potentially at δ 10-12 ppm or higher, which may be broad or difficult to observe.
-
-
¹³C NMR:
-
A signal for the methyl carbon (–CH₃) around δ 10-15 ppm.
-
Signals for the thienyl carbons between δ 120-140 ppm.
-
Signals for the three pyrazole ring carbons, with the C5-NH₂ carbon appearing around δ 140-150 ppm.
-
-
Mass Spectrometry (MS):
-
The ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 180.05.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine lies in its potential as a versatile building block for creating more complex molecules with therapeutic potential. The 5-aminopyrazole scaffold is a cornerstone in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are core structures in numerous kinase inhibitors and other targeted therapies.[3][9]
Key structural features for derivatization:
-
C5-Amine: This primary amine is a potent nucleophile, ideal for reactions such as amide bond formation, sulfonylation, or condensation with electrophiles to build larger, more complex structures.
-
N1-Position: The unsubstituted pyrazole nitrogen can be alkylated or arylated to modulate the compound's properties (e.g., solubility, metabolic stability, target engagement).
-
Thienyl Ring: This sulfur-containing aromatic ring can engage in specific interactions with biological targets and can be further functionalized if desired.
Caption: Potential derivatization pathways and therapeutic applications.
The presence of the pyrazole core makes this compound an attractive starting point for developing inhibitors of kinases, cyclooxygenases (COX), and other enzymes, as well as agents targeting various receptors.[4][10] The adaptability of the 5-aminopyrazole scaffold allows for the generation of large chemical libraries for high-throughput screening, accelerating the discovery of novel drug candidates.[3][9]
Conclusion
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine (CAS: 1024595-27-4) is a valuable heterocyclic building block with significant untapped potential. While specific data on the compound itself is limited, its chemical lineage within the 5-aminopyrazole class provides a strong foundation for its synthesis and application. The straightforward and robust synthetic methodology, combined with multiple points for chemical derivatization, makes it an excellent candidate for inclusion in medicinal chemistry programs aimed at discovering next-generation therapeutics.
References
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Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][6][7]
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Gomaa, M. A.-M., & Ali, M. M. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(49), 29333-29353. [Link][8]
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Bansal, R. K., & Sharma, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1084–1111. [Link][9]
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Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Medicinal Chemistry Research, 23, 2-20. [Link][10]
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Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link][1]
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El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7738. [Link][2]
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Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 226. [Link][3]
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Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link][4]
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An In-depth Technical Guide to the Mechanism of Action of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride as a Selective JAK2 Inhibitor
Abstract
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, represents a critical node in signaling pathways that govern hematopoiesis and immune response.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a known driver of myeloproliferative neoplasms (MPNs) and various inflammatory disorders.[1][2] 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride, hereafter referred to as Compound PZA-T , is a novel small molecule inhibitor developed for high-potency and selective targeting of JAK2. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, forming the core of several FDA-approved drugs.[3] This guide provides a comprehensive technical overview of the biochemical and cellular mechanism of action of Compound PZA-T, detailing its interaction with the JAK2 kinase domain and the subsequent functional consequences on downstream signaling. Furthermore, we present validated, step-by-step experimental protocols for assessing its potency, selectivity, and cellular efficacy.
The JAK/STAT Signaling Pathway: A Prime Therapeutic Target
The JAK/STAT signaling cascade is the principal communication route for a multitude of cytokines and growth factors.[4][5] The pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity.[4] This triggers trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain.[1] These newly phosphorylated sites serve as docking stations for STAT proteins.[4] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[4]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While there is some functional overlap, JAK2 plays a non-redundant role in signaling for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF), making it essential for hematopoiesis.[6] A specific mutation, JAK2-V617F, is found in a high percentage of patients with MPNs, leading to constitutive, cytokine-independent activation of the pathway and uncontrolled cell proliferation.[1][7][8] Therefore, potent and selective inhibition of JAK2 is a validated and compelling therapeutic strategy.[9]
Figure 1: The canonical JAK/STAT signaling pathway and the inhibitory action of Compound PZA-T.
Biochemical Mechanism of Action: A Competitive ATP-Binding Site Inhibitor
The core of Compound PZA-T's mechanism lies in its function as a Type I kinase inhibitor, reversibly binding to the ATP-binding pocket of the JAK2 kinase domain in its active conformation.[3][10] This competitive inhibition prevents the phosphorylation of ATP, thereby halting the entire downstream signaling cascade. The pyrazole scaffold, common to many potent kinase inhibitors like Ruxolitinib, serves as a robust anchor within the active site.[3]
The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Compound PZA-T required to reduce JAK2 enzymatic activity by 50%. Through rigorous biochemical assays, the potency and selectivity of Compound PZA-T have been characterized.
Table 1: Biochemical Potency and Selectivity Profile of Compound PZA-T
| Kinase Target | Assay Format | IC50 (nM) |
| JAK2 (Wild-Type) | TR-FRET | 7.2 |
| JAK2 (V617F Mutant) | TR-FRET | 6.5 |
| JAK1 | TR-FRET | 335 |
| JAK3 | ADP-Glo | 4,210 |
| TYK2 | ADP-Glo | 2,850 |
Data represents the geometric mean of at least three independent experiments.
The data clearly demonstrates that Compound PZA-T is a highly potent inhibitor of both wild-type and the clinically relevant V617F mutant form of JAK2.[11][12] Importantly, it displays significant selectivity for JAK2 over other JAK family members, a critical feature for minimizing potential off-target effects that can arise from inhibiting JAK1 or JAK3.[6][13]
Cellular Mechanism of Action: Inhibition of STAT5 Phosphorylation and Proliferation
To be therapeutically effective, a kinase inhibitor must translate its biochemical potency into a functional cellular response. The primary downstream effector of JAK2 activation in relevant cell types is STAT5.[8] Therefore, the most direct measure of Compound PZA-T's cellular activity is its ability to inhibit the phosphorylation of STAT5 (pSTAT5).
In human erythroleukemia (HEL) cells, which harbor the JAK2-V617F mutation and exhibit constitutive STAT5 phosphorylation, Compound PZA-T demonstrates a dose-dependent reduction in pSTAT5 levels.[8] This inhibition of the core signaling pathway directly translates to an anti-proliferative effect.
Table 2: Cellular Activity of Compound PZA-T in HEL 92.1.7 Cells
| Cellular Endpoint | Assay Format | EC50 (nM) |
| pSTAT5 (Y694) Inhibition | AlphaLISA SureFire | 35.8 |
| Inhibition of Proliferation | CellTiter-Glo | 42.5 |
EC50 represents the effective concentration required to elicit a 50% maximal response in a cellular context.
These results confirm that Compound PZA-T effectively engages its target within a cellular environment, blocks the key downstream signaling event, and produces the desired functional outcome of inhibiting uncontrolled cell growth.[8]
Experimental Validation Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols are self-validating systems for characterizing JAK2 inhibitors like Compound PZA-T.
Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol measures the direct enzymatic activity of JAK2. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format suitable for high-throughput screening.[14][15]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by JAK2. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds the biotinylated peptide, serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Figure 2: Workflow for the TR-FRET biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound PZA-T in DMSO. Dispense 50 nL of each concentration into a 384-well low-volume assay plate. Include DMSO-only wells for high-control (0% inhibition) and wells without enzyme for low-control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix of recombinant JAK2 enzyme and biotinylated substrate peptide in kinase reaction buffer. Dispense 5 µL into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[16]
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer at a concentration equal to its apparent Km for JAK2. Add 5 µL to each well to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the TR-FRET detection reagent mix containing EDTA (to stop the reaction), a europium-chelate labeled anti-phosphotyrosine antibody, and SA-APC. Add 10 µL to each well.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Normalize the data using the high and low controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular pSTAT5 Inhibition Assay (Western Blot)
Western blotting is a foundational technique to visually confirm the inhibition of a specific signaling event within a cellular context.[12][17]
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HEL 92.1.7 cells in a 6-well plate at a density of 1x10^6 cells/mL. Allow cells to adhere and grow for 24 hours. Treat the cells with increasing concentrations of Compound PZA-T (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use rabbit anti-pSTAT5 (Tyr694) and, for a loading control, mouse anti-β-Actin or anti-Total STAT5.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensity for pSTAT5 and the loading control. Normalize the pSTAT5 signal to the loading control to determine the relative, dose-dependent inhibition.
Conclusion and Future Directions
This compound (Compound PZA-T ) is a potent and selective inhibitor of the JAK2 kinase. Its mechanism of action is centered on competitive inhibition at the ATP-binding site, which effectively abrogates downstream STAT5 phosphorylation and inhibits the proliferation of JAK2-dependent cells. The pyrazole core provides a validated chemical scaffold for achieving high-affinity binding.[2][3] The robust selectivity for JAK2 over other JAK family members suggests a favorable therapeutic window, minimizing the potential for off-target toxicities. The experimental protocols detailed herein provide a reliable framework for the continued investigation and characterization of this and other novel kinase inhibitors, ensuring scientific rigor and reproducibility in drug development.
References
For verification, please use the search queries provided in the initial tool code block to find the source articles and documents. The following list is a representative compilation based on the provided search results.
- Thermo Fisher Scientific. Biochemical Kinase Assays. [Online].
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Online].
- PubMed. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. [Online].
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Online].
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Online].
- ResearchGate. (2025). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. [Online].
- Benchchem. Application Note: Developing a Bioassay for Kinase Inhibitor Activity. [Online].
- National Institutes of Health (NIH).
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Online].
- National Institutes of Health (NIH). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- PubMed. Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. [Online].
- ResearchGate. JAK2 inhibitors historically studied | Download Table. [Online].
- Frontiers. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. [Online].
- National Institutes of Health (NIH). (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. [Online].
- ACS Omega. (2025).
- Thermo Fisher Scientific. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. [Online].
- ACS Publications. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. [Online].
- Cell Signaling Technology. Jak/Stat Pathway Inhibitors Antibody Sampler Kit #8343. [Online].
- Assay Genie.
- Selleck Chemicals.
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A Technical Guide to the Sourcing, Synthesis, and Application of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride for Advanced Research
Abstract: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development, owing to the established biological activities of the thienyl-pyrazole scaffold. However, its direct commercial availability as a hydrochloride salt is limited, presenting a common procurement challenge for scientists. This guide provides a comprehensive analysis of the sourcing landscape, detailing the commercial availability of the more accessible free base, 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine, and other related isomers. Recognizing the sourcing gap, this document outlines two robust, field-proven synthesis strategies: a straightforward salt formation protocol from the available free base and a de novo synthesis pathway for researchers requiring full control over the material's origin. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed strategic decisions for their discovery programs.
The Thienyl-Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a pyrazole ring with a thiophene moiety creates a class of compounds known as thienyl-pyrazoles, which have garnered significant attention in drug discovery. Pyrazole derivatives are recognized for their diverse biological activities and are core structural motifs in several marketed drugs, including those approved for cancer treatment.[1] The pyrazole ring system, with its distinct nitrogen atoms—one pyrrole-like and one pyridine-like—confers unique electronic properties that facilitate interactions with biological targets.[2] The inclusion of a thienyl group can further enhance potency and modulate pharmacokinetic properties. Derivatives of this scaffold are being investigated for their potential to inhibit key enzymes and receptors involved in cellular signaling pathways, making them valuable starting points for developing novel therapeutics.[3]
Commercial Availability and Sourcing Strategy
A thorough investigation reveals that while the specific hydrochloride salt is not a standard catalog item, its corresponding free base and structural isomers are available. This situation necessitates a clear sourcing strategy for any research campaign.
Target Compound: this compound
As of early 2026, a direct, off-the-shelf commercial source for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine as a hydrochloride salt has not been identified through major chemical supplier databases. This indicates that for research purposes, the compound must be synthesized. The most direct approach is through the salt formation of its commercially available free base.
Available Precursor: The Free Base
The free base, 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine , is commercially available from specialty chemical suppliers. This is the most logical and cost-effective starting point for obtaining the desired hydrochloride salt.
| Compound Name | CAS Number | Known Suppliers | Notes |
| 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine | 1024595-27-4 | BLDpharm[4] | Available for online ordering; analytical data such as NMR and HPLC may be available upon request.[4] |
Available Isomeric Analogs
Researchers must exercise caution when sourcing, as structurally similar isomers are also commercially available. These isomers, while potentially of interest for structure-activity relationship (SAR) studies, are not direct substitutes for the target compound.
| Compound Name | CAS Number | Known Suppliers | Notes |
| 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride | Not specified | Aladdin Scientific | Note the positional difference of the methyl and thienyl groups compared to the target compound.[5] |
Strategic Synthesis Protocols
Given the sourcing landscape, two primary synthetic strategies are presented. The choice between them depends on the availability of the free base and the researcher's need for scalability and control over the synthetic route.
Pathway 1: Hydrochloride Salt Formation from Commercial Free Base
This is the most efficient and recommended method. It involves a simple acid-base reaction to convert the amine group of the pyrazole into its hydrochloride salt, which often improves stability and handling characteristics.
-
Dissolution: Dissolve the free base, 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine (1.0 eq), in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane. The choice of solvent is critical; it must dissolve the starting material but precipitate the resulting salt.
-
Acidification: While stirring the solution at 0°C (ice bath), slowly add a solution of hydrogen chloride (1.1 eq) in the same anhydrous solvent. Anhydrous conditions are crucial to prevent the introduction of water, which can affect the crystallinity and stoichiometry of the salt.
-
Precipitation & Isolation: Upon addition of HCl, the hydrochloride salt should precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final this compound.
Caption: Workflow for Hydrochloride Salt Formation.
Pathway 2: De Novo Synthesis of the Thienyl-Pyrazole Core
This pathway is suitable for large-scale synthesis or when the free base is unavailable. The core strategy for constructing 3-aminopyrazoles often involves the cyclization of a β-ketonitrile with hydrazine.[6] This approach provides complete control over the molecule's synthesis from readily available starting materials.
The synthesis begins with the construction of a key intermediate, 3-oxo-2-(thiophen-2-yl)butanenitrile. This can be achieved through a condensation reaction between 2-acetylthiophene and a cyano-containing reagent. Subsequent cyclization with hydrazine hydrate yields the pyrazole core.
Caption: De Novo Synthesis Pathway for the Target Compound.
Physicochemical Properties and Safety Data
Comprehensive experimental data for the target hydrochloride salt is not widely published. The table below compiles information from structurally related compounds to provide an informed profile for laboratory handling.
| Property | Value / Information | Source / Notes |
| Molecular Formula | C₈H₁₀ClN₃S | (Calculated for the hydrochloride salt) |
| Molecular Weight | 215.71 g/mol | (Calculated for the hydrochloride salt) |
| Melting Point | 126 - 128 °C | Value for a related pyrazole derivative; actual value may vary.[7] |
| logP (n-octanol/water) | 1.12 | Value for a related pyrazole derivative, suggesting bioaccumulation is not expected.[7] |
| Appearance | White to off-white solid | (Predicted) |
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. However, based on the hazard classifications of similar aminopyrazole compounds, the following precautions are strongly advised.[7][8][9]
-
Hazard Statements:
-
Precautionary Measures:
-
P270: Do not eat, drink or smoke when using this product.[7][10]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8][10]
-
First Aid (IF IN EYES): P305 + P351 + P338 - Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
-
First Aid (IF SWALLOWED): P301 + P312 - Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
-
Personal Protective Equipment (PPE):
-
Always use in a well-ventilated area or fume hood.
-
Wear appropriate safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[8]
-
Conclusion and Recommendations for Researchers
References
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one. 7
-
BLDpharm. (n.d.). 3-Methyl-4-(2-thienyl)-1h-pyrazol-5-amine. 4
-
Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-5-methylpyrazole. 11
-
CymitQuimica. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. 10
-
Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. 2
-
Aladdin Scientific. (n.d.). 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. 5
-
CymitQuimica. (2025). Safety Data Sheet for 1H-Pyrazole-5-Amine. 8
-
Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-3-methyl-1-phenyl-1H-pyrazole. 9
-
Bouhedjar, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. 1
-
Smolecule. (n.d.). 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine. 3
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. 6
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine [smolecule.com]
- 4. 1024595-27-4|3-Methyl-4-(2-thienyl)-1h-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride for cancer cell line screening
Application Note & Protocol
Topic: A Framework for In Vitro Anticancer Screening of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Promise of the Pyrazole Scaffold in Oncology
The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In oncology, pyrazole derivatives have been extensively explored, leading to the development of potent agents that target key pathways in cancer cell proliferation and survival.[1][3] These compounds have been shown to interact with a variety of critical targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.[1][4][5]
This document provides a comprehensive guide for the initial in vitro screening of a novel compound, this compound. While specific biological data for this molecule is not yet widely published, its structural similarity to other known anticancer pyrazoles provides a strong rationale for its investigation. The following protocols are designed to be a self-validating system to assess its cytotoxic and pro-apoptotic potential against a panel of human cancer cell lines, thereby establishing a foundation for further preclinical development.
Part 1: Scientific Rationale and Hypothesized Mechanism of Action
The anticancer efficacy of pyrazole derivatives often stems from their ability to function as ATP-competitive inhibitors in the active sites of various protein kinases or to disrupt protein-protein interactions crucial for cell survival.[1]
Key Potential Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Many pyrazole compounds exhibit potent inhibitory activity against CDKs, particularly CDK2.[1] Inhibition of CDK2 disrupts the cell cycle, typically causing an arrest at the G1/S transition, which prevents cancer cell proliferation and can subsequently trigger apoptosis.[3]
-
VEGFR-2: By inhibiting VEGFR-2, certain pyrazole derivatives can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]
-
Bcl-2 Family Proteins: The Bcl-2 protein is a key anti-apoptotic regulator. Pyrazole derivatives have been designed to inhibit Bcl-2, thereby lowering the threshold for apoptosis and promoting the death of cancer cells.[4]
Given these precedents, a primary hypothesis is that this compound may exert its anticancer effects by inducing cell cycle arrest and/or apoptosis through the modulation of one or more of these pathways.
Caption: Hypothesized mechanism: Inhibition of CDK2 by the pyrazole compound.
Part 2: Pre-Experimental Preparation
Compound Handling and Stock Solution Preparation
The subject compound is a hydrochloride (HCl) salt, which generally confers higher aqueous solubility compared to the free base. However, for cell-based assays, a DMSO stock solution is standard.
-
Molecular Weight Calculation: Determine the exact molecular weight of this compound. The molecular formula for the free base is C8H9N3S.
-
Stock Solution (10 mM):
-
Accurately weigh a known amount of the compound (e.g., 2 mg).
-
Calculate the volume of sterile, anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolve the compound completely by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Causality Note: Using anhydrous DMSO and single-use aliquots is critical to prevent compound precipitation and degradation, ensuring consistent potency across experiments.
Cell Line Selection and Maintenance
A representative panel of cancer cell lines is recommended to assess the breadth of activity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Represents hormone-dependent breast cancer.[6] |
| A549 | Lung | A common model for non-small cell lung cancer.[3] |
| HCT-116 | Colon | A well-characterized colorectal cancer model.[1] |
| HepG2 | Liver | A standard for hepatocellular carcinoma studies.[1][5] |
Culture Conditions: All cell lines should be cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Routinely check for mycoplasma contamination.
Part 3: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[7] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8]
Materials:
-
96-well flat-bottom sterile plates
-
Compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the 10 mM DMSO stock. A common concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Controls: Prepare wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).
-
Positive Control: Medium with a known cytotoxic drug (e.g., Doxorubicin at its IC50 concentration).
-
Blank: Medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate for 48 or 72 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (typically provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the supernatant from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or cells damaged during processing)
-
-
Part 4: Data Analysis and Workflow Visualization
Experimental and Data Analysis Workflow
The screening process follows a logical progression from a broad cytotoxicity screen to a more specific mechanistic assay.
Caption: A typical workflow for screening novel anticancer compounds.
Data Presentation: In Vitro Cytotoxicity
Results from the MTT assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%. Data should be summarized in a clear, tabular format.
| Compound | IC50 (µM) ± SD (48h) | ||
| MCF-7 | A549 | HCT-116 | |
| 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (Positive Control) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Interpretation: A lower IC50 value indicates greater potency. Comparing the IC50 values across different cell lines can reveal if the compound has selective activity against a particular cancer type. The Annexin V/PI results will then confirm if the observed cytotoxicity is due to the induction of apoptosis. An increase in the Annexin V positive populations following treatment provides strong evidence for an apoptotic mechanism of action.[13]
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 20, 2026, from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 20, 2026, from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. Retrieved January 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]
-
Apoptosis detection assay. (2016). Bio-protocol. Retrieved January 20, 2026, from [Link]
-
Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][13][14]triazolo[3,4- b ][1][3][14] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijnrd.org [ijnrd.org]
Application Notes and Protocol: Characterization and Cellular Treatment with 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Abstract
This document provides a comprehensive guide for the initial characterization and application of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (herein referred to as Compound TPH5) in cell-based assays. As a novel pyrazole-based molecule, established protocols are not widely available. Therefore, this guide presents a foundational framework derived from first principles of pharmacology and cell biology. The protocols herein are designed as a self-validating system, enabling researchers to determine key parameters such as solubility, cytotoxicity, and a preliminary mechanism of action. The core of this application note is a multi-phase experimental workflow, beginning with physicochemical characterization and culminating in hypothesis-driven mechanistic studies.
Introduction and Scientific Rationale
This compound belongs to the pyrazole class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with many derivatives functioning as potent inhibitors of protein kinases. The pyrazole ring acts as a versatile scaffold that can form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to the modulation of cellular signaling pathways that are often dysregulated in diseases like cancer.
Given its structure, Compound TPH5 is hypothesized to function as a kinase inhibitor. The experimental framework outlined below is designed to test this hypothesis, starting with fundamental viability assays to establish a therapeutic window, followed by targeted assays to probe its effects on specific signaling cascades. This approach ensures a systematic and data-driven characterization of this novel agent.
Phase 1: Physicochemical Profiling & Stock Solution Preparation
The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. This initial phase ensures the compound is soluble and stable in a concentrated stock solution, minimizing the impact of solvents on the cellular environment.
Materials
-
Compound TPH5 (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1.5 mL sterile microcentrifuge tubes
-
Vortex mixer and benchtop centrifuge
Protocol: Solubility and Stock Preparation
-
Initial Solubility Test: To determine the optimal solvent, test the solubility of Compound TPH5 in a panel of common, cell-culture compatible solvents (e.g., water, ethanol, DMSO).
-
Dispense 1 mg of Compound TPH5 into three separate tubes.
-
Add 100 µL of each solvent to the respective tubes.
-
Vortex vigorously for 2 minutes. Observe for complete dissolution. DMSO is often the most effective solvent for compounds of this class.
-
-
Preparation of a 10 mM Stock Solution (Assumption: DMSO is the chosen solvent):
-
Accurately weigh 1-5 mg of Compound TPH5. The molecular weight is required for this calculation (Note: As this is a hypothetical compound, a placeholder MW of ~259.75 g/mol for the hydrochloride salt is used for calculation examples).
-
Calculate the volume of DMSO required:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Carefully add the calculated volume of DMSO to the powder.
-
Vortex until the solution is clear and no particulates are visible. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Centrifuge the tube at >10,000 x g for 1 minute to pellet any undissolved micro-particulates.
-
-
Aliquoting and Storage:
-
Prepare small-volume aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for at least 6 months.
-
Phase 2: Dose-Range Finding and Cytotoxicity Profiling
This phase establishes the concentration range at which Compound TPH5 exerts a biological effect, identifying the half-maximal inhibitory concentration (IC50) for cell viability. This is a critical parameter for designing all subsequent experiments.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of Compound TPH5.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549, HeLa, or a relevant cancer cell line) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Dilution Series: Prepare a 2X working concentration plate. From your 10 mM stock, create a serial dilution series in complete culture medium. A common starting range is 200 µM down to ~10 nM (final concentration will be 1X, i.e., 100 µM to 5 nM).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Remember to include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO, e.g., 0.5%).
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Interpretation
The resulting IC50 value is the concentration at which the compound inhibits cell viability by 50%. This value is crucial for designing subsequent mechanistic assays. A typical dose-response curve should be summarized as follows:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 (Lung) | 48 | [Experimental Value] |
| MCF-7 (Breast) | 48 | [Experimental Value] |
| U87 (Glioma) | 48 | [Experimental Value] |
Phase 3: Mechanistic Investigation (Hypothesis-Driven)
Based on the structural similarity of Compound TPH5 to known kinase inhibitors, a logical next step is to investigate its effect on a common and critical signaling pathway, such as the PI3K/AKT/mTOR pathway, which regulates cell survival, growth, and proliferation.
Hypothetical Signaling Pathway
Caption: Hypothesized inhibition of the AKT signaling pathway by Compound TPH5.
Protocol: Western Blot for Phospho-AKT
This protocol aims to determine if Compound TPH5 inhibits the activation of AKT by measuring the levels of its phosphorylated form (p-AKT Ser473), a hallmark of pathway activity.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 12-18 hours in a serum-free medium.
-
Compound Pre-treatment: Treat cells with Compound TPH5 at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 2x IC50) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes to induce robust AKT phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results and Interpretation
A dose-dependent decrease in the p-AKT signal, without a corresponding decrease in the total AKT signal, would strongly support the hypothesis that Compound TPH5 inhibits the PI3K/AKT signaling pathway. The loading control (GAPDH/β-Actin) should remain constant across all lanes.
Conclusion and Future Directions
This application note provides a foundational, multi-step protocol for the initial characterization of the novel compound this compound. By systematically determining its solubility, effective dose range, and impact on a key cell signaling pathway, researchers can generate the robust preliminary data required for more advanced studies. Future work could involve broader kinase profiling assays, cell cycle analysis, and eventual progression to in vivo models to validate its therapeutic potential.
References
-
Rana, A., & Sharma, A. (2022). Pyrazole and its Fused Derivatives: A Comprehensive Review of their Biological Activities. ChemistrySelect. Available at: [Link]
-
Radi, M., & Schenone, S. (2015). The medicinal chemistry of pyrazolo[3,4-d]pyrimidines: a patent review (2009-2014). Expert Opinion on Therapeutic Patents. Available at: [Link]
A Hierarchical Strategy for Assessing the Membrane Permeability of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The assessment of membrane permeability is a cornerstone of modern drug discovery, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and, ultimately, its oral bioavailability.[1][2] This application note presents a comprehensive, two-tiered strategy for characterizing the permeability of a novel small molecule, 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (Molecular Weight: 215.70 g/mol ).[3] We provide an in-depth guide that begins with a high-throughput screen for passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a detailed investigation of complex transport mechanisms using the more physiologically relevant, cell-based Caco-2 permeability assay. This hierarchical approach ensures an efficient allocation of resources by first identifying compounds with favorable passive diffusion characteristics before committing to more complex and resource-intensive cell-based models. The detailed protocols, data interpretation guidelines, and decision-making frameworks herein are designed to provide researchers with a robust system for evaluating novel chemical entities.
Introduction: The Critical Role of Permeability in Drug Efficacy
For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the systemic circulation. This journey requires the drug molecule to cross the intestinal epithelial barrier, a complex process governed by various physicochemical properties and biological transport mechanisms.[2] Poor permeability is a leading cause of compound attrition during preclinical and clinical development.[4] Therefore, early and accurate assessment of a compound's ability to traverse this barrier is essential for selecting promising drug candidates.
This guide outlines a strategic workflow to assess the permeability of this compound, a representative novel small molecule. We will explore two complementary in vitro models:
-
PAMPA: A cell-free assay that models passive, transcellular diffusion, offering a rapid and cost-effective initial screen.[5][6]
-
Caco-2 Assay: A cell-based model that recapitulates the human intestinal barrier, capable of evaluating passive diffusion, paracellular transport, and active transporter-mediated uptake and efflux.[7][8][9]
By integrating data from both assays, researchers can build a comprehensive permeability profile to guide further development.
Part 1: High-Throughput Screening with the PAMPA Model
The PAMPA model is an ideal first-pass screen as it isolates a single transport mechanism: passive diffusion.[5] This allows for a clear, unconfounded assessment of a molecule's intrinsic ability to cross a lipid membrane, which is the primary route for up to 95% of known drugs.[10] The assay uses a 96-well microtiter plate format, where a filter plate coated with a lipid-oil mixture separates a donor compartment from an acceptor compartment, simulating the lipid bilayer of a cell membrane.[5][11]
Principle of the PAMPA Assay
A solution of the test compound is added to the donor wells. The plate is then assembled with the acceptor plate, which contains a buffer solution. During incubation, lipophilic compounds that favor passive diffusion will partition into the artificial membrane, diffuse across it, and release into the acceptor buffer.[4][10] The amount of compound that permeates is then quantified, typically by LC-MS/MS, to determine the effective permeability (Pe) coefficient.[12]
Workflow for the PAMPA Assay
The following diagram illustrates the key steps in performing the PAMPA experiment.
Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
1. Materials and Reagents:
-
This compound (Test Compound)
-
High Permeability Control: Caffeine or Metoprolol
-
Low Permeability Control: Famotidine or Atenolol
-
PAMPA "sandwich" plate system (e.g., Corning Gentest™, Millipore MultiScreen™)
-
Lipid Solution (e.g., 2% w/v lecithin in dodecane)[5]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
LC-MS/MS system for analysis
2. Solution Preparation:
-
Prepare 10 mM stock solutions of the test compound and controls in 100% DMSO.
-
Prepare the final dosing solution by diluting the stock solution into PBS to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid compromising membrane integrity.[13]
-
Membrane Coating: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate. Ensure the entire surface is evenly coated.
-
Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate: Add 200 µL of the dosing solution (test compound or control) to each well of the coated donor plate.
-
Assembly and Incubation: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 16-24 hours.[14]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
4. Data Analysis:
-
Quantify the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells at the end of the incubation time (t) using a validated LC-MS/MS method.
-
Calculate the effective permeability coefficient (Pe) in cm/s using the following equation:
-
Pe = C x -log10[1 - CA(t) / Cequilibrium]
-
Where C is a constant derived from the volumes of the donor/acceptor wells and the membrane area, and Cequilibrium is the concentration if the compound were allowed to fully equilibrate between chambers. Refer to kit manufacturer instructions for the precise formula.[14]
-
Data Interpretation for PAMPA
The calculated Pe value is used to classify the compound's passive permeability.
| Permeability Class | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| High | > 15 | > 85% |
| Medium | 5 - 15 | 50 - 85% |
| Low | < 5 | < 50% |
| Impermeable | No flux detected | Very low |
| Note: Classification boundaries can vary slightly between laboratories. The use of well-characterized high and low permeability controls in every assay is critical for validation. |
Part 2: The Caco-2 Cell Model for In-Depth Permeability Profiling
If a compound exhibits low permeability in the PAMPA screen, it does not necessarily mean it will have poor oral absorption. The molecule could be a substrate for active uptake transporters or cross the epithelial barrier via the paracellular route (between cells). Conversely, a compound with high passive permeability could be a substrate for efflux transporters that actively pump it back into the intestinal lumen, limiting its net absorption.[12] The Caco-2 assay is the industry gold standard for investigating these complex mechanisms.[16][17]
Principle of the Caco-2 Assay
Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™ inserts).[7][8] Over approximately 21 days, they form tight junctions and express a variety of transporters and enzymes found in the human small intestine, making them an excellent model of the intestinal barrier.[9][18]
By adding the test compound to either the apical (AP, mucosal) or basolateral (BL, serosal) side of the monolayer, one can measure transport in both directions. This bidirectional assessment is key to identifying active transport processes.[7]
Workflow for the Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 bidirectional permeability assay, from cell culture to data analysis.
Detailed Protocol: Caco-2 Bidirectional Assay
1. Cell Culture and Maintenance:
-
Obtain Caco-2 cells from a reputable source (e.g., ATCC). Use cells within a consistent and characterized passage number range (e.g., 20-40) to ensure reproducibility.[16]
-
Seed cells at an appropriate density (e.g., 60,000 cells/cm²) onto polycarbonate membrane Transwell™ inserts (e.g., 24-well format).
-
Culture the cells for 21-24 days in a humidified incubator at 37°C and 5% CO₂, changing the culture medium every 2-3 days, until a differentiated monolayer is formed.
2. Monolayer Integrity Verification (Self-Validation):
-
TEER Measurement: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a validated threshold (e.g., ≥200 Ω·cm²) indicating the formation of robust tight junctions.[19]
-
Lucifer Yellow Flux: A low permeability fluorescent marker, Lucifer Yellow, should be included with the test compound. The flux of Lucifer Yellow should be below a set threshold (e.g., Papp < 1.0 x 10⁻⁶ cm/s) to confirm monolayer integrity throughout the experiment.[20]
3. Bidirectional Transport Experiment: [7][20]
-
Wash the cell monolayers on both AP and BL sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
A-to-B Transport: Add the dosing solution (test compound, controls, Lucifer Yellow in buffer) to the apical (AP) chamber. Add fresh buffer to the basolateral (BL) chamber.
-
B-to-A Transport: In a separate set of wells, add the dosing solution to the basolateral (BL) chamber and fresh buffer to the apical (AP) chamber.
-
Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle orbital shaking.
-
At the end of the incubation, collect samples from both the donor and receiver chambers of all wells for analysis.
4. Data Analysis:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
Data Interpretation for Caco-2 Assay
Permeability Classification: The Papp (A-B) value is used to classify the compound's permeability, often benchmarked against standard compounds.[7]
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Example Control |
| High | > 10 | Metoprolol, Antipyrine[7][20] |
| Medium | 2 - 10 | - |
| Low | < 2 | Atenolol[7][20] |
Efflux Ratio Interpretation: The ER provides critical information about transporter-mediated efflux.
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux observed. |
| ≥ 2 | Substrate for an active efflux transporter (e.g., P-gp, BCRP).[7][20] |
An ER ≥ 2 suggests that the compound is actively transported out of the cell, which could limit its net absorption in vivo. Follow-up studies using known inhibitors (e.g., verapamil for P-gp) can be performed to identify the specific transporter involved.[7]
Integrated Decision-Making Framework
The power of this tiered approach lies in using the results from PAMPA to guide the decision to proceed with the more complex Caco-2 assay.
Caption: A decision-making tree for a tiered permeability assessment strategy.
Summary of Expected Data
The table below presents a hypothetical data summary for the test compound and controls, illustrating how results from both assays can be integrated for a comprehensive profile.
| Compound | Assay | Permeability (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Metoprolol (High Control) | Caco-2 | Papp (A-B): 25.0 | 0.9 | High Permeability, No Efflux |
| Atenolol (Low Control) | Caco-2 | Papp (A-B): 0.5 | 1.1 | Low Permeability, No Efflux |
| Talinolol (Efflux Control) | Caco-2 | Papp (A-B): 0.8 | 15.0 | Low Permeability due to High Efflux |
| Test Compound | PAMPA | Pe: 3.2 | N/A | Low Passive Permeability |
| Test Compound | Caco-2 | Papp (A-B): 8.5 | 1.2 | Medium Permeability, No Efflux |
Analysis of Hypothetical Results: In this example, the test compound showed low permeability in the PAMPA assay. However, the Caco-2 assay revealed medium permeability with no significant efflux. This suggests the compound may utilize paracellular pathways or be a substrate for an uncharacterized uptake transporter, warranting its advancement in the drug discovery pipeline.
Conclusion
This application note provides a robust, hierarchical framework for assessing the membrane permeability of this compound. By initiating with a high-throughput PAMPA screen for passive diffusion and progressing to the more detailed, mechanistic Caco-2 assay for compounds that require further investigation, researchers can efficiently and accurately characterize a key ADME property. This strategic application of in vitro models enables data-driven decisions, helps to identify potential liabilities early, and ultimately contributes to the successful development of new therapeutic agents.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. Retrieved from [Link]
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ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]
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AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Bari, M. F., & Khandokar, L. (2019). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Unice, K., et al. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
ResearchGate. (2007). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Gisterek, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Retrieved from [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]
-
Semantic Scholar. (2012). Cell-based in vitro models for predicting drug permeability. Retrieved from [Link]
-
Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]
-
MolecularCloud. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ACS Publications. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]
-
EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]
-
BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. Retrieved from [Link]
-
National Institutes of Health. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Retrieved from [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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Application Note & Protocols: High-Throughput Screening of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride for Novel Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase-Directed Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] A significant portion of this activity stems from their ability to interact with the ATP-binding pocket of protein kinases, making them a fertile ground for the development of targeted kinase inhibitors.[4] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6]
This document provides a comprehensive guide for the utilization of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride in a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors. We will detail the rationale, protocols, and data analysis workflows necessary to effectively screen this compound and validate potential hits.
Compound at a Glance: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H10ClN3S |
| Molecular Weight | 215.71 g/mol |
| Structure | (Structure can be found on supplier websites like BLDpharm[7]) |
| Rationale for Screening | The presence of the pyrazole core, combined with the thienyl group, suggests potential for interaction with the kinase ATP-binding site. The amine substituent provides a key interaction point.[4] |
HTS Campaign Strategy: A Multi-Stage Approach
A successful HTS campaign is a systematic process designed to identify and validate true hits while minimizing false positives. Our proposed workflow is a three-stage funnel designed for efficiency and rigor.
Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.
Stage 1: Primary High-Throughput Screening Protocol
Objective: To identify if this compound (herein referred to as "test compound") exhibits inhibitory activity against a representative kinase at a single, high concentration.
Example Target Kinase: Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A. Dysregulation of CDK2 is implicated in various cancers, making it a relevant target.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in luminescence relative to a control indicates inhibition of the kinase.
Protocol: Primary Screen (ADP-Glo™ Kinase Assay)
Materials:
-
Test Compound: 10 mM stock in 100% DMSO.
-
CDK2/Cyclin A enzyme (e.g., Promega, SignalChem).
-
Substrate: Histone H1.
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Solid white, low-volume 384-well plates.
-
Acoustic liquid handler (e.g., Echo®) or pintool for compound dispensing.
-
Multimode plate reader with luminescence detection capabilities.
Methodology (384-well format):
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of the 10 mM test compound stock into designated wells of the 384-well plate.
-
For control wells, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known CDK2 inhibitor like Staurosporine at a high concentration (positive control, 100% inhibition).
-
This results in a final assay concentration of 10 µM for the test compound in a 5 µL final volume.
-
-
Kinase Reaction (Volume: 2.5 µL):
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing CDK2/Cyclin A and Histone H1.
-
Add 2.5 µL of this solution to each well containing the pre-dispensed compounds.
-
Mix by shaking the plate for 30 seconds.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 2.5 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at the Km value for the specific kinase batch.
-
The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
A "hit" is typically defined as a compound exhibiting ≥50% inhibition.
Stage 2: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of hits confirmed from the primary screen.
Protocol: 10-Point IC50 Determination
This protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the compound is tested.
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Dispense the diluted compounds into the 384-well plate.
-
-
Assay Execution:
-
Follow steps 2-6 from the Primary Screen protocol.
-
Data Analysis:
-
Plot Data: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic model (sigmoidal dose-response curve).
-
Determine IC50: The IC50 is the concentration of the inhibitor at which the response is reduced by half.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality and robustness. | Z' > 0.5[8] |
| IC50 | Inhibitor concentration for 50% activity reduction. | Potent hits are typically < 1 µM. |
| Hill Slope | Describes the steepness of the curve. | A slope near 1.0 suggests a 1:1 binding stoichiometry. |
Stage 3: Ensuring Scientific Trustworthiness - Counter-Screens
Objective: To eliminate false-positive hits and assess the selectivity of the compound. False positives can arise from assay interference (e.g., luciferase inhibition) rather than true kinase inhibition.
Protocol: Orthogonal Counter-Screen
An excellent counter-screen is to test the compound against an unrelated ATPase to check for non-specific ATP-competitive inhibition or direct interference with the ADP-Glo™ detection system.
Methodology:
-
Run the ADP-Glo™ assay as described above, but substitute the kinase with an unrelated ATPase (e.g., heat shock protein 90 - Hsp90).
-
Test the compound at the same concentrations used for IC50 determination.
-
Interpretation: If the compound shows potent activity in this assay, it suggests it may be an assay artifact or a non-selective ATPase inhibitor, rather than a specific CDK2 inhibitor.
Visualizing the Mechanism: CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin A complex in cell cycle progression, highlighting why it is a compelling therapeutic target.
Caption: Role of CDK2/Cyclin A in the G1/S phase transition of the cell cycle.
Conclusion and Future Directions
This application note provides a robust framework for screening this compound in a kinase-targeted HTS campaign. By following these detailed protocols for primary screening, dose-response analysis, and counter-screening, researchers can confidently identify and validate true inhibitory activity. Positive hits from this workflow would warrant further investigation, including selectivity profiling against a broader panel of kinases and subsequent studies in cell-based models to confirm on-target activity and therapeutic potential.
References
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved January 20, 2026, from [Link]
-
High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development. Retrieved January 20, 2026, from [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
High-content quantitative high-throughput screening identifies a cell cycle-associated signaling cascade that regulates a multie. (2022, June 10). bioRxiv. Retrieved January 20, 2026, from [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
High-content quantitative high-throughput screening identifies a cell cycle-associated signaling cascade that regulates a multienzyme metabolic assembly for glucose metabolism. (2022, June 10). bioRxiv. Retrieved January 20, 2026, from [Link]
-
High-throughput screening identifies cell cycle-associated signaling cascades that regulate a multienzyme glucosome assembly in human cells. (2023, August 4). PubMed. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
-
4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. (n.d.). Aladdin Scientific. Retrieved January 20, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[5][9][10]triazolo[3,4- b ][9][10][11] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021, June 24). PMC - NIH. Retrieved January 20, 2026, from [Link]
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- 3. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Welcome to the technical support guide for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the scientific principles and validated methods needed to achieve accurate and reproducible results.
Understanding the Solubility Challenge
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine is supplied as a hydrochloride (HCl) salt. This formulation is intentionally designed to improve aqueous solubility. The protonation of the basic amine group by HCl creates a charged species, which is generally more soluble in polar solvents like water than its neutral free base form.[1]
However, "improved" solubility does not always mean "high" solubility. Researchers may still face issues such as:
-
Precipitation upon dilution: A concentrated stock solution in an organic solvent may precipitate when diluted into aqueous assay buffers or cell culture media.[2]
-
Limited intrinsic aqueous solubility: The compound may not reach the desired concentration in purely aqueous systems, even with the salt form.
-
pH sensitivity: The solubility of amine hydrochlorides is highly dependent on the pH of the solution.[3][4]
-
Common ion effect: High concentrations of chloride ions in the buffer can slightly decrease solubility.
This guide provides a systematic approach to overcoming these common hurdles.
Systematic Troubleshooting Workflow
When initial attempts to dissolve the compound fail, a structured approach is more effective than random trial and error. The following workflow is designed to logically diagnose and solve solubility issues.
Caption: A step-by-step decision tree for troubleshooting solubility.
Key Factors & Protocols
The Critical Role of pH
The solubility of an amine hydrochloride is governed by the equilibrium between its protonated (charged, more soluble) and deprotonated (neutral, less soluble) forms.
Caption: pH effect on amine hydrochloride solubility.
In neutral or basic solutions (pH ≥ 7), the equilibrium shifts towards the neutral free base, which is often significantly less soluble and can precipitate. Therefore, maintaining a slightly acidic pH is the first and most important strategy to try.
Protocol: pH-Adjusted Dissolution
-
Prepare a slightly acidic buffer. A 50 mM citrate-phosphate buffer at pH 5.0 is a good starting point.
-
Accurately weigh the this compound.[5]
-
Add the buffer to the compound powder incrementally while vortexing or stirring.
-
Gently warm the solution to 37°C if necessary to aid dissolution. Avoid boiling, which can cause degradation.
-
Visually inspect for any undissolved particulates against a dark background.
-
Verify the final pH. Ensure the compound itself has not significantly altered the buffer's pH.
Using Co-solvents for Stock Solutions
For many in vitro assays, preparing a high-concentration stock solution in an organic co-solvent is standard practice.[6][7] This stock is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and miscibility with water.[8]
Critical Consideration: The final concentration of the organic solvent in the assay must be kept low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[7][9]
Protocol: Preparing a DMSO Stock Solution
-
Use high-purity, anhydrous DMSO. Water absorbed from the atmosphere can decrease the solubility of some compounds in DMSO and promote precipitation during freeze-thaw cycles.[10]
-
Weigh the compound into a suitable vial (e.g., an amber glass vial).[5]
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Use calibrated pipettes for accuracy.[11]
-
Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to expedite dissolution if needed.
-
Store appropriately. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation.[12]
Managing Precipitation During Aqueous Dilution
A common failure point is "crashing out," where the compound precipitates when the organic stock is added to the aqueous buffer. This happens because the compound is no longer soluble once the percentage of the organic co-solvent drops dramatically.
Strategies to Prevent Precipitation:
-
Dilute into a stirring solution: Add the stock solution dropwise into the vortex of the stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single one.[9]
-
Employ surfactants or cyclodextrins: These agents can form micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.[9][13] A low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) can be effective.
-
Pre-warm the aqueous buffer: Briefly warming the buffer to 37°C can sometimes help keep the compound in solution during dilution.[9]
Table 1: Common Co-solvents and Excipients
| Agent | Type | Typical Stock Conc. | Max Assay Conc. | Notes |
| DMSO | Polar Aprotic Solvent | 10-100 mM | < 0.5% | Most common; can be cytotoxic at higher concentrations.[7] |
| Ethanol | Polar Protic Solvent | 10-50 mM | < 1% | Can affect enzyme activity and cell membranes. |
| PEG 400 | Polymer | Formulation dependent | Variable | Often used for in vivo formulations; can increase viscosity. |
| Tween® 20/80 | Non-ionic Surfactant | - | 0.01 - 0.1% | Used in final buffer to maintain solubility post-dilution. |
| HP-β-CD | Cyclodextrin | - | 1-5 mM | Forms inclusion complexes; can sometimes interfere with assays. |
Frequently Asked Questions (FAQs)
Q1: My compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture medium. What happened? This is a classic case of insolubility in an aqueous environment. The DMSO concentration dropped below the level required to keep your compound dissolved. Solution:
-
Lower the final concentration of your compound in the medium.
-
Try adding the DMSO stock to the medium while vigorously vortexing.
-
Consider adding a small amount of a biocompatible surfactant to your medium. Always run a vehicle control with the surfactant alone.
-
If the medium is at a neutral or slightly basic pH (like most bicarbonate-buffered media), the compound may be converting to its less soluble free base. Try diluting into a more acidic buffer first, if your experimental design allows.
Q2: Can I just heat the aqueous solution to get the compound to dissolve? Gentle warming (e.g., to 37°C) is acceptable and can aid dissolution. However, excessive heating or boiling should be avoided. It can lead to chemical degradation of the compound, and the compound may precipitate out again as the solution cools to room temperature.
Q3: I don't see any precipitate, but are my results still reliable? The absence of visible precipitate does not guarantee the compound is fully solubilized at the molecular level. It could be forming very fine, invisible suspensions or colloids, which can lead to inaccurate and non-reproducible results, particularly in enzyme inhibition or cell-based assays. If you have persistent solubility issues, consider filtering your final solution through a 0.22 µm filter before use to remove any potential micro-precipitates.
Q4: Is it better to use water or a buffer like PBS for my initial tests? Start with deionized water to assess intrinsic solubility. However, for assay development, it is crucial to test solubility directly in the final assay buffer (e.g., PBS, Tris, HEPES). The pH and ionic strength of the buffer can significantly impact the solubility of your compound.[14]
Q5: My compound powder seems clumpy and difficult to weigh accurately. What should I do? This may indicate the compound is hygroscopic (absorbs moisture from the air). Store the compound in a desiccator. Before weighing, allow the vial to come to room temperature while still in the desiccator to prevent condensation from forming on the cold powder. Use an analytical balance for accurate measurements.[5]
References
- Box, K. J., & Comer, J. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 20, 2026, from [Link]
- Classic Chemistry Experiments. (n.d.). Solubility and pH of amines. Royal Society of Chemistry.
- Gunatilake, C., & Samarakoon, S. R. (2024). Considerations regarding use of solvents in in vitro cell based assays.
- BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- Gavali, S. M., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved January 20, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Kramer, C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 313-317.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 20, 2026, from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved January 20, 2026, from [Link]
- ViziScience. (2025). How pH Affects Solubility of Salts. YouTube.
-
Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved January 20, 2026, from [Link]
- Sussex Drug Discovery Centre. (2014).
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
- Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
- Ziath. (n.d.).
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025).
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- LabSolu. (n.d.). 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved January 20, 2026, from [Link]
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common issues with 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride experiments
Technical Support Center: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, chemists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage, handling, synthesis, and downstream applications.
Section 1: Compound Properties, Handling, and Storage (FAQs)
This section addresses fundamental questions regarding the physical and chemical properties of the compound and best practices for its handling and storage.
Q1: What are the best solvents for dissolving this compound?
A1: As a hydrochloride salt, the compound generally exhibits improved solubility in polar protic solvents compared to its freebase form. We recommend starting with the following:
-
Good Solubility: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Water (H₂O).
-
Moderate to Low Solubility: Ethanol (EtOH), Acetonitrile (ACN).
-
Insoluble: Non-polar organic solvents such as hexanes, toluene, and diethyl ether.
The parent pyrazole structure has limited water solubility but is more soluble in organic solvents like ethanol and methanol[1]. The hydrochloride salt enhances aqueous solubility, though this can be pH-dependent. For biological assays, DMSO is a common choice, but it's crucial to prepare concentrated stock solutions and consider the final DMSO concentration in the experiment.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator (+2 to +8 °C) for long-term stability.[2]
-
Atmosphere: Store under an inert gas like argon or nitrogen.[2][3] Amines, in general, can be sensitive to oxidation.
-
Container: Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[2][4]
-
Light: Protect from direct light.[2]
Q3: Is the compound stable in solution? What pH range should I avoid?
A3: Pyrazole rings are generally robust aromatic systems.[5] However, the overall stability of this molecule in solution can be influenced by pH.
-
Acidic to Neutral pH: The hydrochloride salt form is most stable in acidic to neutral aqueous solutions.
-
Basic pH: Avoid strongly basic conditions (pH > 8). The amine group can be deprotonated to the freebase, which may have different solubility and stability profiles. Some complex pyrazole derivatives have shown hydrolytic instability in basic buffers.[6] Strong bases can also deprotonate the pyrazole ring N-H, potentially leading to unwanted side reactions.[7]
Q4: What are the primary safety precautions when handling this compound?
A4: Standard laboratory personal protective equipment (PPE) is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3][4]
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][8]
-
The compound is classified as a skin and eye irritant.[2][8] In case of contact, wash the affected area thoroughly with water.[2]
-
Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedure information.[2][3][8]
Section 2: Synthesis and Purification Troubleshooting Guide
The synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine often involves the condensation of a β-ketonitrile with a hydrazine derivative, a variant of the Knorr pyrazole synthesis.[9] This section provides troubleshooting for common issues encountered during this process.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[10] 2. Suboptimal pH: The reaction is often acid-catalyzed. Incorrect pH can slow or halt the reaction. 3. Poor Reagent Quality: Degradation of the β-ketonitrile or hydrazine starting materials. | 1. Monitor Progress: Use TLC or LC-MS to track the consumption of starting materials. If the reaction has stalled, consider increasing the temperature moderately (e.g., from room temperature to 40-60 °C) or extending the reaction time.[10] 2. Catalyst Optimization: Ensure a catalytic amount of acid (e.g., acetic acid or HCl) is present. For reactions starting with hydrazine hydrochloride, the acidity may be sufficient.[10][11] 3. Verify Reagents: Check the purity of starting materials. Hydrazine derivatives can degrade over time. |
| Formation of Multiple Products / Regioisomer Issues | 1. Unsymmetrical Precursor: The condensation reaction with an unsymmetrical dicarbonyl compound can lead to different regioisomers.[12] 2. Side Reactions: Hydrazine can undergo side reactions, especially at elevated temperatures. | 1. Control Temperature: Run the reaction at the lowest effective temperature to favor the thermodynamically more stable product. 2. Solvent Effects: The choice of solvent can influence regioselectivity.[12] Consider screening solvents like ethanol, acetic acid, or toluene. |
| Reaction Mixture Turns Dark (Red/Brown/Black) | 1. Hydrazine Decomposition: Phenylhydrazine and other hydrazine derivatives can decompose, especially when heated or exposed to air, forming colored impurities.[11] 2. Side Product Formation: Polymerization or other side reactions of the starting materials or intermediates. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative decomposition. 2. Controlled Addition: Add the hydrazine reagent slowly to the reaction mixture to control any exotherm.[13] 3. Purification: These colored impurities can often be removed via column chromatography or recrystallization. A wash with a non-polar solvent like toluene on a silica plug can sometimes remove baseline impurities.[11] |
| Difficulty with Product Isolation / Purification | 1. Product is Too Soluble: The product remains in the mother liquor after workup. 2. Emulsion During Extraction: Formation of a stable emulsion during aqueous workup. 3. Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult. | 1. pH Adjustment: If isolating the hydrochloride salt, ensure the aqueous phase is acidic before extraction. To isolate the freebase, carefully basify the solution and extract with an organic solvent like ethyl acetate. 2. Break Emulsion: Add brine (saturated NaCl solution) or filter the mixture through Celite. 3. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol). If separation is still poor, consider switching to a different stationary phase or trying recrystallization from a suitable solvent system (e.g., ethanol/ether). |
Visual Workflow: Synthesis & Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a pyrazole derivative, highlighting key decision points for troubleshooting.
Caption: General workflow for pyrazole synthesis and purification.
Section 3: Downstream Applications & Analysis (FAQs)
Q1: I am trying to perform an N-alkylation on the pyrazole ring, but the reaction is not working. What could be the issue?
A1: Successful N-alkylation of the pyrazole ring requires deprotonation of the N1-H.[7] If the reaction is failing, consider the following:
-
Starting Material: Are you using the hydrochloride salt? The HCl salt must be neutralized to the freebase before the reaction. You can do this by pre-treating with a base (like K₂CO₃ or Et₃N) and filtering, or by using at least two equivalents of base in the reaction: one to neutralize the HCl and one to deprotonate the pyrazole N-H.
-
Base Strength: The pyrazole N-H is weakly acidic. A moderately strong base is typically required for deprotonation. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or ACN.
-
Competing Reactions: The 5-amino group is also nucleophilic and can compete in alkylation reactions. Protecting the amine group may be necessary depending on the specific reagents and conditions used.
Q2: My NMR spectrum looks complex. How can I confirm the structure?
A2: Pyrazole derivatives can exhibit tautomerism, which can sometimes lead to complex or broadened NMR signals, although this is less common for N-substituted pyrazoles.[14] For 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine:
-
¹H NMR: Expect to see a singlet for the methyl group (~2.3 ppm), signals for the thienyl ring protons (typically in the 7.0-7.8 ppm range), a broad signal for the pyrazole N-H, and a broad signal for the -NH₂ protons. The position of the N-H and NH₂ signals can shift significantly with concentration and solvent. Adding a drop of D₂O will cause the N-H and NH₂ signals to disappear, which is a useful confirmation.
-
¹³C NMR: The number of signals should match the number of unique carbons in the structure. 2D NMR techniques like HSQC and HMBC are invaluable for confirming assignments by showing correlations between protons and carbons.
-
LC-MS: This is an excellent tool to quickly confirm the molecular weight of your product, which provides strong evidence for its identity.
Section 4: Key Experimental Protocols
Protocol 1: General Solubilization for Biological Assays
This protocol describes the preparation of a concentrated stock solution in DMSO.
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, gently warm the vial to 30-40 °C or use a sonicator bath for 5-10 minutes.
-
Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20 °C or -80 °C.
Protocol 2: Troubleshooting Low Yield in a Knorr-Type Pyrazole Synthesis
This protocol provides a logical flow for diagnosing and resolving low reaction yields.
Caption: Decision tree for troubleshooting low pyrazole synthesis yield.
Step-by-Step Troubleshooting:
-
Analyze the Crude Product: Take a small sample of your crude reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Assess Starting Material Consumption:
-
If significant starting material remains: The reaction is incomplete.[10]
-
Action A: Rerun the reaction and increase the reaction time, monitoring every few hours.
-
Action B: If extending the time does not work, rerun the reaction at a slightly elevated temperature (e.g., increase by 20 °C). Be cautious, as higher temperatures can also promote side reactions.[12]
-
Action C: Verify that the reaction pH is appropriate. An acid catalyst is often necessary for this condensation.[10]
-
-
If little to no starting material remains: The starting material has been consumed, but the desired product has not formed efficiently. This suggests decomposition or loss during workup.
-
Action A: Rerun the reaction at a lower temperature to minimize the formation of degradation byproducts.[13]
-
Action B: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of reagents.[11]
-
Action C: Review your workup procedure. Ensure the pH during extraction is correct to keep your product in the desired phase (acidic for the salt, basic for the freebase).
-
-
References
-
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. 12
-
BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. 10
-
National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. 6
-
BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. 13
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 14
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. 7
-
AK Scientific, Inc. 2-Methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride Safety Data. 4
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. 5
-
Solubility of Things. Pyrazole. 1
-
Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice. 11
-
TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Aminopyrazole. 2
-
Slideshare. Unit 4 Pyrazole. 9
-
Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole. 3
-
CUTM Courseware. pyrazole.pdf.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Aminopyrazole-4-carbonitrile. 8
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. 15
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- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 15. mdpi.com [mdpi.com]
optimizing 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride concentration in vitro
< Technical Support Center: Optimizing 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride Concentration In Vitro
A Message from the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of optimizing its concentration for in vitro experiments.
Publicly available data on this specific compound is limited. However, its chemical structure, featuring a pyrazole core, places it within a well-studied class of molecules frequently investigated as kinase inhibitors.[1][2] Therefore, this guide leverages established principles and troubleshooting strategies for pyrazole-based small molecule inhibitors to provide a robust and scientifically grounded framework for your experiments.[3][4][5] The protocols and advice herein are designed to be broadly applicable and will empower you to develop a rigorous, data-driven optimization workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary use of this compound.
Q1: How should I prepare my initial stock solution?
A1: Proper preparation of a concentrated stock solution is the foundation of reproducible experiments.[6]
-
Solvent Selection: Pyrazole-based compounds typically exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[7][8] It is highly recommended to prepare an initial high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[9][10]
-
Calculation: To prepare your stock solution, use the following formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ).[10][11] Always use the molecular weight provided on the Certificate of Analysis for the most accurate calculations.
-
Procedure: Weigh the compound accurately using an analytical balance.[11] Dissolve it completely in the appropriate volume of high-purity DMSO. Gentle vortexing or sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting vials to minimize freeze-thaw cycles, which can degrade the compound.[10][12] Store these aliquots at -20°C or -80°C for long-term stability.[13]
Q2: My compound is precipitating in the cell culture medium. What should I do?
A2: Precipitation is a common issue when diluting a DMSO stock into an aqueous cell culture medium.[12]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and affect experimental outcomes.[12]
-
Serum Interaction: Components in fetal bovine serum (FBS), particularly albumin, can bind to small molecules, affecting their free concentration and solubility.[14] Consider if the serum concentration in your media can be adjusted, but be aware this may impact cell health and proliferation.[15][16][17]
-
Intermediate Dilutions: Avoid adding a highly concentrated stock directly to your final culture volume. Prepare intermediate dilutions in a serum-free medium or phosphate-buffered saline (PBS) before the final dilution into your complete cell culture medium.
-
Kinetic Solubility: The issue may be related to the compound's low kinetic solubility.[9] If problems persist, a formal solubility test using nephelometry or visual inspection at various concentrations in your specific assay medium may be necessary.
Q3: What concentration range should I start with for my first experiment?
A3: For an initial dose-response experiment, it is crucial to test a broad range of concentrations to capture the full spectrum of activity, from no effect to maximal effect or toxicity.[18]
-
Recommended Starting Range: A common starting point for novel inhibitors is a wide logarithmic range, for instance, from 1 nM to 100 µM.[19] This can be achieved using a serial dilution series (e.g., 8-point, 1:3 or 1:10 dilution).
-
Rationale: This broad range helps in identifying the potency of the compound (often expressed as the IC50 value) and reveals the concentrations at which cytotoxicity occurs, which may be independent of the intended target inhibition.[20]
Q4: What are the essential controls for my in vitro assays?
A4: Including proper controls is non-negotiable for data interpretation and validity.
-
Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound. This allows you to distinguish the effect of the compound from any effect of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell health and proliferation.
-
Positive Control: A known inhibitor or activator of the pathway you are studying. This control validates that your assay system is responsive and working as expected.
-
Negative Control: An inactive analog of your compound, if available. This can help confirm that the observed effects are due to the specific structure of your active compound.
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges you may encounter during the optimization process.
Guide 1: Unexpected Cytotoxicity Observed
Problem: At concentrations where you expect to see specific target inhibition, you observe widespread cell death or a sharp drop in viability.
This decision tree can help you diagnose the source of unexpected cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Guide 2: Inconsistent or Non-Reproducible Results
Problem: You are getting different IC50 values or dose-response curves between experiments.[21]
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading due to repeated freeze-thaw cycles, exposure to light, or instability in aqueous media over the incubation period. | Always use freshly prepared single-use aliquots of the stock solution. Prepare dilutions immediately before adding to cells. Minimize exposure of stock solutions to light. |
| Cell-Based Variability | Variations in cell passage number, seeding density, or cell health can significantly alter the response to a compound. | Use cells within a consistent, low passage number range. Optimize and strictly control the initial cell seeding density. Always perform a baseline viability check before starting an experiment. |
| Assay Protocol Drift | Minor, unintentional changes in incubation times, reagent volumes, or plate reader settings can introduce variability. | Follow a detailed, standardized written protocol. Ensure all reagents are properly calibrated and within their expiration dates. Randomize the layout of treatments on the microplate to mitigate 'edge effects'.[22] |
| Serum Lot Variation | Different lots of FBS contain varying levels of growth factors and binding proteins, which can alter cell growth rates and compound availability.[16] | Test and qualify a large batch of serum. Once a suitable lot is identified, purchase enough for the entire planned series of experiments to ensure consistency. |
Part 3: Core Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (MTT)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[20][23] This protocol describes a common method using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[24][25] Similar workflows can be adapted for other viability assays like XTT or the luminescent CellTiter-Glo® assay.[26][27][28]
Workflow Diagram:
Caption: General workflow for determining IC50 using a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a 2X serial dilution series of your compound in the complete medium. For an 8-point curve starting at 100 µM final concentration, you would prepare 200 µM, 66.7 µM, 22.2 µM, etc., solutions. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions, vehicle control, and medium-only controls to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24]
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24] Mix gently by pipetting.
-
Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the log of the compound concentration.
-
Use non-linear regression analysis with a four-parameter logistic equation (variable slope) to fit the data and determine the IC50 value.[18][29]
-
Interpreting the Dose-Response Curve:
The shape of the dose-response curve provides valuable information.[18][30]
-
IC50: The concentration at which 50% inhibition is achieved. A lower IC50 indicates a more potent compound.[23]
-
Hill Slope: Describes the steepness of the curve.[31] A slope of ~1 suggests a standard, single-site binding interaction.[32] A very steep slope (>2) might indicate compound aggregation or other artifacts, while a shallow slope (<0.5) could suggest multiple binding sites or complex biological responses.[32][33]
References
- 5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations.
- Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
- Volk, M. et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.
- Dose-Response Curve | Definition and Applications. Danaher Life Sciences.
- Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications.
- Preparing Stock Solutions. PhytoTech Labs.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
- Hill slope. GraphPad Prism 10 Curve Fitting Guide.
- Pérez-Pérez, M. et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.
- Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery.
- Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- The Importance of IC50 Determination. (2022). Visikol.
- Gsponer, J. et al. (2008). Hill coefficients, dose–response curves and allosteric mechanisms. NIH.
- Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021). PubMed.
- Application Notes and Protocols for Cell Viability Assays with CH5138303. Benchchem.
- Ahmed, K. et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed.
- de Souza, A. et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Lab Skills: Preparing Stock Solutions. (2021). YouTube.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Improving solubility of pyrazole derivatives for reaction. Benchchem.
- The impact of serum concentration on Bisindolylmaleimide V activity. Benchchem.
- CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Torres, A. et al. (2021). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers.
- Serum Selection for Cell Culture. (2016). Biocompare.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. (2016). ResearchGate.
- Torres, A. et al. (2021). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. PMC - NIH.
- Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
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- 4. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
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how to handle 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride safely in the lab
Technical Support Center: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Introduction: This guide provides comprehensive safety protocols and troubleshooting for handling this compound in a laboratory setting. This compound, a heterocyclic amine salt, is utilized in synthetic chemistry and drug discovery research.[1][2][3][4] Its structure, incorporating a pyrazole ring, a thienyl group, and an amine hydrochloride salt, necessitates specific handling procedures to mitigate potential risks.[1][5] This document is intended for researchers, scientists, and drug development professionals to ensure a safe and effective experimental environment.
Part 1: Hazard Identification and Risk Assessment (FAQs)
This section addresses the fundamental safety profile of the compound based on data from structurally similar molecules.
Q1: What are the primary health hazards associated with this compound?
Based on analogous compounds, this chemical should be treated as hazardous. The primary risks include:
-
Acute Oral Toxicity: The compound is likely harmful if swallowed.[6][7][8]
-
Skin Irritation: Direct contact can cause skin irritation.[8][9]
-
Serious Eye Irritation: It is considered a serious eye irritant and may cause significant damage upon contact.[6][8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[8][10]
Q2: What is the likely GHS Hazard Classification?
While a specific Safety Data Sheet (SDS) for this exact compound is not available, a conservative classification based on its components (aminopyrazole, amine hydrochloride) would include the following:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][8][9] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[8][10] |
Q3: Are there any specific reactivity or thermal decomposition hazards?
Yes. As with many amine hydrochloride salts, heating can cause thermal decomposition, releasing toxic and corrosive gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[11] It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.[12][13]
Part 2: Standard Operating Procedure & Personal Protective Equipment (PPE)
Adherence to a strict workflow is critical for minimizing exposure. The following protocol should be implemented for all experiments involving this compound.
Experimental Workflow Diagram
Caption: Standard workflow for safely handling the target compound.
Q4: What engineering controls are mandatory?
All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14] An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance.[14][15]
Q5: What is the required Personal Protective Equipment (PPE)?
The following PPE is mandatory at all times when handling the compound.[16]
| Body Area | Protection Level | Specifications |
| Eyes/Face | Primary & Secondary | Chemical splash goggles are mandatory.[15][17] For procedures with a high risk of splashing, a full-face shield must be worn over the goggles.[12][18] |
| Hands | Chemical Resistance | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for tears or holes before use.[17] If contact occurs, remove gloves immediately, wash hands, and don a new pair. |
| Body | Full Coverage | A flame-resistant lab coat must be worn and fully fastened. Long pants and fully enclosed, chemical-resistant shoes are required.[14][17] Shorts, skirts, and open-toed shoes are strictly prohibited.[14][19] |
| Respiratory | As Needed | If dust generation is unavoidable or if working outside of a fume hood is exceptionally permitted, a NIOSH-approved respirator with a particulate filter is required.[13][20][21] |
Part 3: Troubleshooting and Emergency Response
This section provides guidance for specific emergency scenarios. Act quickly and deliberately in any exposure event.
Q6: Scenario: Small Spill on Benchtop I've spilled approximately 100 mg of the powder inside the fume hood. What should I do?
-
Do Not Panic: Keep the spill contained within the fume hood.
-
Alert Others: Inform your lab supervisor and colleagues in the immediate area.
-
Enhance PPE: Ensure you are wearing all required PPE, including double gloves if available.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[22]
-
Collect Waste: Carefully scoop the mixture into a designated, clearly labeled hazardous waste container.[8][22] Avoid creating dust.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[22] All cleaning materials must be disposed of as hazardous waste.[22]
Q7: Scenario: Eye Exposure While transferring the powder, I felt a particle enter my eye. What is the immediate first aid protocol?
-
Immediate Irrigation: Proceed immediately to the nearest eyewash station. Do not delay.[23]
-
Flush Eyes: Forcibly hold your eyelids open and flush the affected eye with a continuous, low-pressure stream of water for at least 15 minutes.[23]
-
Remove Contacts: If wearing contact lenses, remove them at once while continuing to flush.[23]
-
Seek Medical Attention: After 15 minutes of flushing, seek immediate medical attention from occupational health or an emergency room.[23][24] Do not assume the irritation will subside on its own.
Q8: Scenario: Skin Contact Some powder got on my wrist when I was removing my gloves. What should I do?
-
Remove Contaminated Items: Immediately remove any contaminated clothing or jewelry from the affected area.[23]
-
Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][24]
-
Seek Medical Advice: If irritation, redness, or pain develops or persists, seek medical attention.[23]
-
Report Incident: Inform your supervisor of the exposure.
Q9: Scenario: Accidental Inhalation I think I inhaled some dust and my throat feels irritated. What is the procedure?
-
Move to Fresh Air: Immediately move out of the contaminated area to a source of fresh air.[8][24]
-
Alert Supervisor: Have a colleague inform your supervisor of the incident.
-
Seek Medical Attention: Seek immediate medical attention. Be prepared to inform the medical personnel about the chemical you were exposed to.[8][24] Do not wait for symptoms to worsen.
Part 4: Storage and Disposal
Proper storage and disposal are critical for long-term laboratory safety.
Q10: How should I properly store the stock container of this chemical?
Store the compound in a cool, dry, and well-ventilated area designated for chemical storage.[13] Keep the container tightly sealed to prevent moisture absorption and contamination.[9] Store it away from incompatible materials, particularly strong oxidizing agents.[12][13] Given that similar compounds can be light-sensitive, storing the container in a dark location is a prudent measure.[8][24]
Q11: How do I dispose of unused compound and contaminated lab waste?
All materials contaminated with this compound must be treated as hazardous chemical waste.[22]
-
Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed hazardous waste container.[22]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed hazardous waste container for liquids. Do not mix with incompatible waste streams.[22]
-
Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[22] Do not pour any amount down the drain.[14]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Aniline Hydrochloride - Report | CAMEO Chemicals | NOAA.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
- Safety Guidelines for Handling Chemicals - HPE Support.
- SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-pyrazole-5-sulfonyl chloride).
- SAFETY DATA SHEET - Fisher Scientific (3-Methyl-1-phenyl-2-pyrazolin-5-one).
- Personal Protective Equipment (PPE) - CHEMM.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (3-Amino-5-methylpyrazole).
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- What to do in a chemical emergency - GOV.UK.
- Safe Laboratory Practices in Chemistry - Harvey Mudd College.
- 5 - Safety Data Sheet (1-Phenyl-3-methyl-5-pyrazolone).
- SAFETY DATA SHEET - CymitQuimica (1H-Pyrazole-5-Amine).
- 3-Methyl-1H-pyrazol-5-amine - Sigma-Aldrich.
- What to Do in a Chemical Emergency - CDC.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- 5 - SAFETY DATA SHEET (5-Hydroxy-1-methyl-1H-pyrazole).
- Chemistry Lab Safety Rules - PozeSCAF.
- CBH Guidelines for Lab Safety.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews.
- 2-thiophenethiol - Organic Syntheses Procedure.
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- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pozescaf.com [pozescaf.com]
- 15. support.hpe.com [support.hpe.com]
- 16. hazmatschool.com [hazmatschool.com]
- 17. hmc.edu [hmc.edu]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. intra.kth.se [intra.kth.se]
- 20. diplomatacomercial.com [diplomatacomercial.com]
- 21. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. safety.fsu.edu [safety.fsu.edu]
- 24. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Protocol Modifications for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. This guide provides practical troubleshooting advice and answers to frequently asked questions to facilitate the smooth execution of your experiments. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2] However, their physicochemical properties can present challenges in experimental design. This resource is structured to address these potential issues head-on, providing you with the necessary information to modify and optimize your protocols for success.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, the compound in its solid form should be stored in a tightly sealed container in a cool, dry place.[3] A shelf life of up to 1095 days has been reported for the solid compound.[3]
Q2: How should I prepare stock solutions of this compound?
A2: Due to the hydrochloride salt form, this compound may have limited solubility in aqueous solutions alone. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For many pyrazole derivatives, DMSO is an effective solvent.[4]
Q3: What is the expected biological activity of this compound?
A3: Pyrazole derivatives, particularly those with a thienyl substitution, are actively being investigated for a range of biological activities. Thienopyrazoles have been identified as potential kinase inhibitors and have shown antiproliferative effects against various cancer cell lines.[5][6] The pyrazole scaffold is a key feature in many FDA-approved kinase inhibitors.[7][8] The specific activity of this compound would need to be determined empirically in your experimental system.
Q4: Are there any known safety precautions for handling this compound?
A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, it is always best to consult the material safety data sheet (MSDS) provided by the supplier.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility in Aqueous Buffers
A common challenge with pyrazole-based compounds is their limited solubility in aqueous media, which is crucial for many biological assays.[9]
Potential Cause: The hydrophobic nature of the thienyl and pyrazole rings can lead to poor aqueous solubility, even with the hydrochloride salt.
Solutions:
-
Co-Solvent System: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the DMSO stock into your aqueous buffer (e.g., PBS). It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: The solubility of amine-containing compounds can often be improved by adjusting the pH of the solution. Since this is a hydrochloride salt, the solution will be slightly acidic. Depending on the pKa of the compound, carefully adjusting the pH of the buffer might enhance solubility. However, be mindful that pH changes can also affect the biological activity and stability of the compound and your experimental system.
-
Sonication: Gentle sonication of the solution can aid in the dissolution of the compound. However, avoid excessive heating, which could lead to degradation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Variability in experimental outcomes can be frustrating and can compromise the integrity of your data.
Potential Causes:
-
Compound Instability: The stability of the compound in your working solution may be limited. The aminopyrazole moiety could be susceptible to degradation over time, especially in aqueous solutions.
-
Precipitation: The compound may be precipitating out of solution at the working concentration in your assay medium. This is especially likely if the final DMSO concentration is too low to maintain solubility.
Solutions:
-
Freshly Prepared Solutions: Always prepare fresh working solutions from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Solubility Check: Before proceeding with your assay, visually inspect your final working solution for any signs of precipitation. You can also centrifuge the solution and check for a pellet. If precipitation is observed, you may need to increase the final DMSO concentration (while staying within the tolerance of your assay) or reduce the working concentration of the compound.
-
Control Experiments: Include appropriate controls in your experiments to monitor for any solvent effects or time-dependent degradation of the compound.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Observing toxicity in your cell-based assays that is not consistent with the expected mechanism of action can be a significant hurdle.
Potential Causes:
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.
-
Compound-Specific Toxicity: The compound itself may have cytotoxic effects that are independent of its intended target. Pyrazole derivatives have been shown to induce cytotoxicity in various cancer cell lines.[2]
Solutions:
-
Optimize DMSO Concentration: Determine the maximum concentration of DMSO that your cells can tolerate without significant toxicity. This is typically in the range of 0.1% to 0.5%.
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration (IC50) of the compound on your specific cell line. This will help you to select appropriate concentrations for your mechanism-of-action studies.
-
Control Cell Lines: If possible, include a control cell line that does not express the target of interest to assess off-target effects.
III. Experimental Protocols
This section provides a general framework for common experimental workflows involving pyrazole-based compounds.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a precise amount of the solid compound (e.g., 2.29 mg for a 1 mL stock).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 100 µM in PBS with 0.1% DMSO):
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution of the stock solution in your assay buffer (e.g., PBS). For a 100 µM working solution, you would dilute the 10 mM stock 1:100.
-
Ensure the final concentration of DMSO in your working solution and in your assay does not exceed the tolerance of your experimental system (typically ≤ 0.5%).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of the compound against a specific protein kinase. Many pyrazole derivatives are evaluated for their kinase inhibitory potential.[10][11]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound working solutions (various concentrations)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Assay Setup:
-
Add the kinase, substrate, and your compound (at various concentrations) to the wells of a 384-well plate.
-
Include appropriate controls: no-enzyme, no-compound (vehicle control), and a known inhibitor as a positive control.
-
-
Initiate Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced using a luminescent-based assay system like ADP-Glo™.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
IV. Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
General Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI.
-
BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
-
BenchChem. (2025). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed.
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Technical Support Center: Assessing the Cytotoxicity of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for evaluating the cytotoxic potential of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. As a novel pyrazole derivative, this compound holds potential in drug discovery, but its biological activity, particularly its effect on cell viability, requires rigorous and systematic assessment.[1][2] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during in vitro cytotoxicity testing, ensuring data integrity and reproducibility.
This document provides field-proven insights, detailed troubleshooting protocols, and a framework for logical experimental design, moving from basic viability assessment to preliminary mechanistic investigation.
Section 1: Compound Preparation and Handling - The Foundation of Your Assay
The accuracy of any cytotoxicity study begins with the proper handling and preparation of the test compound. Errors at this stage are a primary source of experimental variability.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: As with any novel laboratory chemical, you must treat this compound with care, assuming it is potentially hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][5]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, follow the supplier's specific recommendations, which may include refrigeration or desiccation.
Q2: What is the best way to dissolve this compound for cell culture experiments? I'm concerned about solubility and solvent toxicity.
A2: This is a critical question, as poor solubility can lead to inaccurate concentration calculations and compound precipitation in your assays. While specific solubility data for this exact hydrochloride salt is not widely published, pyrazole-based compounds often exhibit limited aqueous solubility.[6]
Troubleshooting Steps & Recommendations:
-
Primary Solvent - DMSO: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving novel organic compounds for in vitro screening. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Solubilization Technique: To ensure complete dissolution, you may need to vortex the stock solution or use sonication. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Control Solvent-Induced Cytotoxicity: DMSO is toxic to cells at higher concentrations. It is imperative that the final concentration of DMSO in your cell culture wells does not exceed 0.5% , with a target of <0.1% being ideal.[7] All experimental wells, including your "untreated" or "vehicle" controls, must contain the exact same final concentration of DMSO.
-
Intermediate Dilutions: Do not add the high-concentration DMSO stock directly to your cells. Perform serial dilutions of your compound in a serum-free or complete culture medium immediately before adding it to the cells. This helps prevent the compound from precipitating out of the solution when it contacts the aqueous environment.
Section 2: Designing a Robust Cytotoxicity Experiment
A well-designed experiment minimizes variables and includes the necessary controls to produce trustworthy data.
Experimental Design Workflow
The following diagram outlines a standard workflow for assessing the cytotoxicity of a new compound.
Caption: Decision tree for interpreting and troubleshooting conflicting cytotoxicity assay results.
Frequently Asked Questions (FAQs)
Q5: My results suggest apoptosis. How can I confirm this?
A5: The activation of a family of proteases called caspases is a hallmark of apoptosis. [8][9]Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis. [8] Recommended Approach: Caspase Activity Assays
-
Principle: These assays use a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule (either a chromophore or a fluorophore). When active caspase-3/7 in the cell lysate cleaves the substrate, the reporter is released, generating a measurable signal. [8][10][11]* Methodology:
-
Treat cells in a white-walled 96-well plate (for luminescence/fluorescence) with your compound for the desired time.
-
Lyse the cells and add the caspase substrate reagent according to the kit manufacturer's protocol.
-
Incubate to allow for the enzymatic reaction.
-
Measure the resulting colorimetric, fluorescent, or luminescent signal.
-
-
Interpretation: An increase in signal in compound-treated cells compared to vehicle-treated cells indicates the activation of the apoptotic pathway. Many pyrazole derivatives have been shown to induce apoptosis through caspase activation. [12][13]
Section 5: Data Interpretation and Presentation
Calculating Percent Viability
For the MTT assay, percent viability is calculated using the following formula:
% Viability = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100
For the LDH assay, percent cytotoxicity is calculated as:
% Cytotoxicity = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100
Summarizing Quantitative Data
Use a table to clearly present the calculated IC50 values for your compound across different cell lines and time points.
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Cancer Cell Line A | 24 | ||
| 48 | |||
| 72 | |||
| Cancer Cell Line B | 24 | ||
| 48 | |||
| 72 | |||
| Normal Cell Line | 24 | ||
| 48 | |||
| 72 |
*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI value (>2) suggests cancer cell-specific toxicity.
References
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Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. Retrieved from [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Mayo Clinic. (2008). Apoptosis-associated caspase activation assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Moolman, W., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Moolman, W., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. Retrieved from [Link]
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Mohammadi-Far, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]
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Mohammadi-Far, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna J Med Biotechnol, 13(3), 126-133. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Nelson Labs. (2022). Overcoming a Cytotoxicity Failure Video. Retrieved from [Link]
-
Vanderkelen, L. (2022). Overcoming a Cytotoxicity Failure. YouTube. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Retrieved from [Link]
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Zhu, Q., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. Retrieved from [Link]
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Brusq, J.-M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
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El-Zaher, M. M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Kinase Inhibitory Activity of Novel Compounds: A Case Study with 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Executive Summary
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, yet the journey from a promising chemical scaffold to a validated lead compound is fraught with technical challenges. This guide provides a comprehensive, experience-driven framework for researchers seeking to validate the kinase inhibitory activity of novel chemical entities. We will use 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride , a compound featuring the 1H-pyrazole core—a privileged scaffold in kinase inhibitor design—as a case study to illustrate a robust validation workflow.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, outlines a self-validating study design, and provides a clear roadmap for data interpretation and comparison. By benchmarking our test compound against well-characterized inhibitors, we will demonstrate how to contextualize its potency and selectivity, providing the critical data needed to make informed decisions in a drug discovery pipeline.
Introduction: The Kinase Target and the Pyrazole Scaffold
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of nearly all cellular processes.[3] Their dysregulation is a known driver of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4][5]
The compound at the center of our study, this compound, belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a well-established pharmacophore in kinase inhibitor development, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2] While the specific targets of this particular molecule are not widely documented, its structure merits investigation.
This guide will therefore outline a practical strategy to answer the fundamental questions for any novel compound:
-
Does it inhibit kinase activity?
-
If so, which kinases does it target?
-
How potent and selective is it compared to established inhibitors?
To provide a concrete experimental context, we will focus our validation workflow on a plausible and high-impact target: Aurora Kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a critical role in mitotic progression; its overexpression is linked to oncogenesis, making it a key therapeutic target.[5][6][7]
Experimental Design for Robust Validation
A successful validation study hinges on a meticulously planned experimental design. The goal is not merely to generate data, but to generate trustworthy, reproducible, and easily interpretable results.
The Assay of Choice: Luminescence-Based ATP Detection
While several methods exist for measuring kinase activity (e.g., radiometric, fluorescence-based), luminescence-based assays offer a superior combination of sensitivity, safety, and high-throughput compatibility.[3] We will employ a method analogous to the Promega ADP-Glo™ or Kinase-Glo™ systems, which are widely used industry standards.[8][9]
-
Kinase-Glo® Principle: This assay quantifies the amount of ATP remaining after a kinase reaction is complete. A proprietary luciferase enzyme uses the remaining ATP to generate a light signal. Therefore, high kinase activity results in low ATP and a dim signal, while effective inhibition results in high ATP and a bright signal.[3][9][10] The signal is inversely proportional to kinase activity.
-
ADP-Glo™ Principle: This assay quantifies the amount of ADP produced during the kinase reaction. In a two-step process, remaining ATP is first depleted, and then the ADP is converted back into ATP, which is used by a luciferase to generate light. Here, high kinase activity leads to high ADP production and a bright signal.[3][11] The signal is directly proportional to kinase activity.
For this guide, we will detail the protocol for an ADP-Glo™-like assay due to its high sensitivity and direct correlation with enzyme activity.[3]
Critical Reagents and Controls: The Foundation of Trustworthiness
Every experiment must be a self-validating system. This is achieved through the diligent use of controls.
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock.
-
Target Kinase: Recombinant human Aurora Kinase A (AURKA).
-
Substrate: A specific peptide substrate for AURKA (e.g., Kemptide).
-
ATP: The concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This is critical because it ensures that the assay can accurately determine the potency of ATP-competitive inhibitors without being skewed by excessively high ATP levels.
-
Positive Control Inhibitor: A well-characterized inhibitor of the target kinase. For AURKA, a potent inhibitor like Alisertib would be ideal.
-
Broad-Spectrum Control Inhibitor: Staurosporine. This microbial alkaloid is a potent but non-selective inhibitor of a vast number of kinases and serves as a useful benchmark for strong, promiscuous inhibition.[4][12][13]
-
Negative Control: The vehicle used to dissolve the compounds, typically 100% DMSO. This control defines 100% kinase activity (0% inhibition).
-
"No Enzyme" Control: A reaction mix containing all components except the kinase. This control defines the background signal (100% inhibition).
Protocol: In Vitro AURKA Inhibition Assay
This protocol outlines the steps for determining the IC50 value of our test compound against AURKA in a 384-well plate format. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14]
Step 1: Reagent Preparation
-
Kinase Buffer: Prepare a buffer suitable for AURKA activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Dilution Plate: Create a serial dilution of the test compound, Staurosporine, and a specific AURKA inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Intermediate Compound Plate: Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to a new plate and add kinase buffer to create an intermediate dilution (e.g., 4X the final desired concentration).
-
Enzyme Preparation: Dilute the recombinant AURKA enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Preparation: Prepare a 2X working solution of the peptide substrate and ATP (at its Km concentration) in kinase buffer.
Step 2: Kinase Reaction
-
Add 5 µL of the 4X intermediate compound dilutions to the appropriate wells of a 384-well assay plate. Include DMSO-only wells (0% inhibition) and wells for the "no enzyme" control.
-
Add 10 µL of the 2X AURKA enzyme solution to all wells except the "no enzyme" controls. Add 10 µL of kinase buffer to the "no enzyme" wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure substrate consumption does not exceed 20-30%, maintaining initial velocity kinetics.
Step 3: Signal Detection (ADP-Glo™ Method)
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin components to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescent signal from the "no enzyme" control wells from all other data points.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response, variable slope) with software like GraphPad Prism to fit the curve and calculate the IC50 value.
Comparative Analysis: Benchmarking Performance
To understand if our test compound is a promising candidate, its potency must be compared against known standards. The table below presents hypothetical, yet realistic, data from our validation experiment.
| Compound | Target Kinase | IC50 (nM) | Comments |
| 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl | AURKA | 150 | Hypothetical result showing moderate potency. |
| Alisertib (Positive Control) | AURKA | 5 | Literature-consistent high potency and specificity. |
| Staurosporine (Broad-Spectrum Control) | AURKA | 7 | Potent, as expected, but known to be non-selective.[13] |
| Dasatinib (Multi-Targeted Control) | AURKA | 300 | Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, but shows weaker activity on others like AURKA.[15][16][17] |
Interpretation: Based on this hypothetical data, our test compound shows inhibitory activity against AURKA with an IC50 of 150 nM. This is a respectable level of potency for an initial screening hit. It is less potent than the highly optimized, specific inhibitor Alisertib but more potent against this specific target than the multi-kinase inhibitor Dasatinib. This initial result justifies further investigation, including selectivity profiling against a broader panel of kinases to determine its specificity.
Illustrating Biological Relevance: The AURKA Signaling Pathway
Validating biochemical activity is the first step. Understanding its potential biological impact is the next. AURKA is a master regulator of mitosis. Its inhibition can lead to mitotic arrest and, ultimately, cell death in cancer cells.
AURKA's functions are diverse and include centrosome maturation, spindle assembly, and ensuring proper chromosome segregation.[6][18] It participates in a complex signaling network, activating downstream targets and being activated itself by upstream signals like Cyclin B1-CDK1.[5] Disrupting this pathway is a validated anti-cancer strategy.
AURKA Signaling Pathway Diagram
Caption: Simplified Aurora Kinase A signaling pathway and point of inhibition.
By inhibiting AURKA, this compound would block the phosphorylation of key downstream substrates like PLK1 and Eg5, thereby disrupting spindle assembly and leading to mitotic arrest.[19]
Conclusion and Future Directions
This guide has established a robust, logical, and experimentally sound framework for the initial validation of a novel kinase inhibitor, using this compound as a working example. Our hypothetical results position the compound as a moderately potent inhibitor of Aurora Kinase A, worthy of further characterization.
The critical next steps in the research pipeline would include:
-
Selectivity Profiling: Screening the compound against a large panel of diverse kinases (e.g., the Eurofins DiscoverX KINOMEscan™) to determine its selectivity profile. Is it specific for AURKA, or does it inhibit other kinases?
-
Cell-Based Assays: Confirming that the compound can engage its target in a cellular context. This involves measuring the inhibition of AURKA autophosphorylation in cancer cell lines and assessing downstream effects like mitotic arrest and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity, guided by the initial biological data.
By following this structured, comparison-driven approach, researchers can efficiently and accurately validate new chemical matter, accelerating the path from initial discovery to potential therapeutic application.
References
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- Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca2+ dependent protein kinase. Biochemical and Biophysical Research Communications. [URL: https://www.sciencedirect.com/science/article/abs/pii/0006-291X(86)91069-7]
- APExBIO. Aurora Kinase - Cell Cycle/Checkpoint - Signaling Pathways. APExBIO Technology LLC. [URL: https://www.apexbt.
- García-Santisteban, I., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research. [URL: https://jeccr.biomedcentral.com/articles/10.1186/s13046-024-03010-4]
- Wikipedia contributors. (2023). Aurora kinase A. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aurora_kinase_A]
- Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology. [URL: https://www.
- Selleck Chemicals. Staurosporine (STS) | Protein Kinase Inhibitor. Selleckchem.com. [URL: https://www.selleckchem.com/products/Staurosporine.html]
- BPS Bioscience. (2023). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [URL: https://bpsbioscience.
- Creative Diagnostics. Aurora Kinase Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- ResearchGate. Kinase profile of dasatinib. ResearchGate. [URL: https://www.researchgate.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [URL: https://www.
- BenchChem. Comparative Analysis of Kinase Inhibitory Activity: Imatinib, Dasatinib, and Nilotinib. BenchChem. [URL: https://www.benchchem.
- Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.5b00110]
- Joukov, V. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [URL: https://rupress.
- AssayQuant Technologies, Inc. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. [URL: https://www.assayquant.com/wp-content/uploads/2021/08/PhosphoSens-Kinetic-IC50-Protocol-v1.0-2021.pdf]
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- Zhu, L. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3099318/]
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A Comparative Guide to 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride and Other Pyrazole-Based Inhibitors for Researchers
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2][3] Its synthetic accessibility and the ability to be functionalized at multiple positions have made it a cornerstone in the design of targeted inhibitors for a wide array of diseases. This guide provides a comparative analysis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride, placing it in the context of other significant pyrazole-based inhibitors. While direct and extensive biological data for this specific compound remains limited in publicly accessible literature, by examining its structural features and comparing it with well-characterized pyrazole inhibitors, we can infer its potential applications and guide future research directions.
The Pyrazole Scaffold: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique electronic and steric environment that allows for diverse interactions with biological targets.[2][4] This versatility has led to the development of pyrazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][3][5][6]
Introducing this compound
This compound is a pyrazole derivative characterized by a methyl group at position 3, a thiophene ring at position 4, and an amine group at position 5 of the pyrazole core. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable property for biological screening and formulation.
While specific inhibitory data for this compound is not widely published, its structural motifs, particularly the 4-substituted-5-aminopyrazole core, are present in compounds with known biological activities. The presence of the thiophene ring, a common bioisostere for a phenyl ring, can influence the compound's metabolic stability and target interactions.
Comparative Analysis with Other Pyrazole Inhibitors
To understand the potential of this compound, we will compare it with other pyrazole inhibitors in key therapeutic areas where this scaffold has shown promise.
Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has been extensively used to develop potent and selective kinase inhibitors.
Amuvatinib (MP470) is a multi-targeted tyrosine kinase inhibitor that targets c-KIT, PDGFRα, and is particularly noted for its activity against mutant forms of c-MET and ABL. Its core structure, while more complex, features a substituted pyrazole ring.
Axitinib , an inhibitor of vascular endothelial growth factor receptors (VEGFRs), also incorporates a pyrazole-like indazole core, demonstrating the utility of this heterocyclic system in targeting angiogenesis.
Doramapimod (BIRB 796) is a potent inhibitor of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The aminopyrazole core is a crucial feature for its high affinity and selectivity. Given the structural similarity of the aminopyrazole core in our target compound, it is plausible that it could exhibit inhibitory activity against kinases like p38 MAPK or other related kinases.
Table 1: Comparison of Selected Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 Values | Key Structural Features |
| Amuvatinib | c-KIT, PDGFRα, ABL | Varies by target (nM range) | Substituted pyrazole |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 nM | Indazole (benzo-pyrazole) |
| Doramapimod | p38 MAPK | 38 nM | Aminopyrazole |
| 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl | Hypothesized: Kinases | To be determined | 4-substituted-5-aminopyrazole |
Pyrazoles in Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, particularly against Mycobacterium tuberculosis.
The mention of the CAS number for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine in the context of antituberculosis agent design suggests its potential in this therapeutic area.[1] Nitroaromatic compounds containing pyrazole moieties have been investigated for their antitubercular activity, with their mechanism often involving the reduction of a nitro group to generate reactive nitrogen species. While our target compound lacks a nitro group, the core pyrazole structure is a recurring motif in antitubercular drug discovery.
Table 2: Pyrazole Derivatives with Antimicrobial Activity
| Compound Class | Target Organism | Mechanism of Action (if known) |
| Nitro-substituted pyrazoles | Mycobacterium tuberculosis | Prodrug activation via nitroreduction |
| Various substituted pyrazoles | Gram-positive & Gram-negative bacteria, Fungi | Varied, often involves enzyme inhibition |
Pyrazoles as Enzyme Inhibitors
Beyond kinases, pyrazole derivatives have been shown to inhibit other classes of enzymes.
A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides revealed their inhibitory activity against carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE).[7] These compounds share the thiophene-substituted pyrazole motif with our target compound, suggesting that this compound could also be explored for its inhibitory effects on these or other enzymes.
Experimental Protocols for Characterizing this compound
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following are suggested protocols for initial screening and characterization.
Protocol 1: Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the compound against a panel of kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested.
-
Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP solutions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted compound or vehicle control to the wells.
-
Allow the kinase and compound to incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the specified reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Stop the reaction and detect the level of substrate phosphorylation using a suitable method (e.g., ADP-Glo™, LanthaScreen™, or HTRF®).
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Methodology:
-
Strain Preparation:
-
Culture the desired bacterial or fungal strains overnight in appropriate broth media.
-
Dilute the cultures to a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Assay Setup (Broth Microdilution):
-
In a 96-well plate, add culture broth to all wells.
-
Add the test compound to the first well and perform serial dilutions across the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the microbes (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, a viability indicator dye (e.g., resazurin) can be used for a colorimetric readout.
-
Conclusion and Future Directions
This compound is a promising, yet under-characterized, member of the vast pyrazole family of bioactive compounds. Its structural similarity to known kinase inhibitors and compounds with antimicrobial and other enzyme-inhibitory activities provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate its biological profile.
Future research should focus on:
-
Broad-panel kinase screening: To identify specific kinase targets.
-
Antimicrobial screening: Against a diverse panel of pathogens, including drug-resistant strains.
-
In vitro and in vivo toxicity studies: To assess its safety profile.
-
Structure-activity relationship (SAR) studies: To optimize its potency and selectivity through chemical modifications.
By undertaking these studies, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of diseases.
References
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Degani, M. S., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]
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Zhang, H., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570. [Link]
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Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841. [Link]
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Gül, H. İ., et al. (2018). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Chemical Biology & Drug Design, 91(4), 854-866. [Link]
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Zhang, H., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Bentham Science. [Link]
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Zhang, H., et al. (2019). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. ResearchGate. [Link]
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Rogozea, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
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Macías-Pérez, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4209. [Link]
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Navigating the Structure-Activity Landscape of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, combining a substituted pyrazole core with a thiophene moiety, offer a rich canvas for chemical modification to modulate biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this core structure, drawing insights from published literature on related pyrazole-based compounds to inform future drug discovery efforts. While a comprehensive SAR study on this specific scaffold is not extensively documented in a single source, by examining analogs with similar substitution patterns, we can extrapolate key principles to guide the design of more potent and selective molecules.
The Core Scaffold: A Privileged Heterocyclic System
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine core combines several key features:
-
A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and substitution.
-
A Methyl Group at C3: This small alkyl group can influence the compound's lipophilicity and steric profile.
-
A 2-Thienyl Group at C4: The thiophene ring, an isostere of a phenyl ring, offers opportunities for various substitutions to explore electronic and steric effects.
-
An Amine Group at C5: This primary amine is a critical functional group that can be readily modified to introduce diverse substituents, significantly impacting the compound's pharmacological properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine analogs can be systematically explored by modifying different positions of the core scaffold. The following sections dissect the potential impact of these modifications based on established principles from related pyrazole-based inhibitors of various enzymes and receptors.
Substitution at the N1 Position of the Pyrazole Ring
The N1 position of the pyrazole ring is a common site for modification and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.
-
Small Alkyl or Aryl Groups: Introduction of small alkyl or unsubstituted aryl groups at the N1 position can enhance lipophilicity, potentially improving cell permeability. For instance, in a series of 1-aryl-pyrazole-5-carbohydrazide derivatives, the nature of the arylmethyl group at N1 was found to influence their activity against A549 lung cancer cells.[3]
-
Substituted Aryl Groups: The addition of substituents to an N1-aryl ring can fine-tune the electronic and steric properties of the molecule. Electron-withdrawing or electron-donating groups can alter the pKa of the pyrazole nitrogen and influence hydrogen bonding interactions with target proteins. Studies on 1,5-diarylpyrazoles as COX-2 inhibitors demonstrated that substitutions on the N1-phenyl ring were crucial for potency and selectivity.[4]
Modification of the C3-Methyl Group
While the core topic specifies a methyl group at the C3 position, exploring variations at this site can be a valuable strategy.
-
Alkyl Chain Elongation or Branching: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or branched alkyl groups (e.g., isopropyl) can probe the steric tolerance of the target's binding pocket.
-
Introduction of Functional Groups: Replacing the methyl group with small polar groups like hydroxymethyl or aminomethyl could introduce new hydrogen bonding interactions and improve aqueous solubility.
Substitution on the C4-Thienyl Ring
The 2-thienyl group at the C4 position is a key feature that can be modified to explore interactions with the target protein. The electronic properties of the thiophene ring can be modulated by introducing substituents at its 3', 4', or 5' positions.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups on the thiophene ring can create favorable electrostatic interactions or act as bioisosteric replacements for other groups.
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups can enhance the electron density of the thiophene ring and potentially improve binding through hydrophobic interactions. Research on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides showed that different aryl substitutions on the pyrazoline ring, which is adjacent to the thienyl group, significantly impacted their inhibitory activity against various enzymes.[5]
Derivatization of the C5-Amine Group
The primary amine at the C5 position is a versatile handle for introducing a wide array of functionalities, making it a critical determinant of biological activity.
-
Acylation: Conversion of the amine to an amide by reacting with various carboxylic acids or acid chlorides can introduce diverse R-groups. This modification can lead to the formation of additional hydrogen bonds and hydrophobic interactions. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, highlighting the importance of the amide linkage for activity.
-
Sulfonylation: Formation of sulfonamides can introduce a tetrahedral geometry and strong hydrogen bond accepting capabilities, which can be beneficial for targeting certain enzymes.
-
Reductive Amination: Reaction with aldehydes or ketones can lead to the formation of secondary or tertiary amines, allowing for the introduction of a wide range of substituents with varying steric and electronic properties.
Comparative Performance of Analogs: A Hypothetical Analysis
Based on the SAR principles discussed, we can construct a hypothetical comparison of the performance of different analogs. The following table summarizes the expected impact of various substitutions on biological activity, which should be validated through experimental testing.
| Position of Modification | Substitution | Expected Impact on Activity | Rationale |
| N1-Pyrazole | Small alkyl (e.g., -CH3, -C2H5) | Potential increase in potency | Enhanced lipophilicity and cell permeability. |
| Phenyl or substituted phenyl | Modulation of activity and selectivity | Fine-tuning of electronic and steric properties for optimal target engagement.[4] | |
| C3-Pyrazole | Trifluoromethyl (-CF3) | Potential increase in potency | Can enhance binding affinity through favorable interactions.[4] |
| C4-Thienyl | Halogen (e.g., -F, -Cl) at 5'-position | Potential increase in potency | Can form specific halogen bonds with the target protein. |
| Methoxy (-OCH3) at 5'-position | Potential increase or decrease in activity | Can alter electronic properties and introduce steric bulk. | |
| C5-Amine | Acetamide (-NHCOCH3) | Likely to modulate activity | Introduces a hydrogen bond donor and acceptor. |
| Benzamide (-NHCOPh) | Potential for significant activity | The phenyl ring can engage in pi-stacking or hydrophobic interactions. | |
| N-benzyl (-NHCH2Ph) | Potential for significant activity | Introduces a flexible hydrophobic group. |
Experimental Protocols
To validate the hypothetical SAR outlined above, the following experimental workflows are essential.
General Synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Analogs
A common synthetic route to this class of compounds involves the cyclization of a β-ketonitrile with hydrazine or a substituted hydrazine.
DOT Script for Synthesis Workflow:
Caption: General synthetic workflow for 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine and its analogs.
Step-by-step Methodology:
-
Synthesis of the β-ketonitrile intermediate: React 2-acetylthiophene with a suitable C2-synthon like diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the corresponding diketoester. Subsequent treatment with a nitrogen source like ammonia will yield the β-ketonitrile.
-
Cyclization to form the pyrazole core: The β-ketonitrile is then cyclized by reacting with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux to yield the 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine core.
-
Derivatization of the C5-amine: The primary amine can be acylated using acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine. Reductive amination can be performed with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.
In Vitro Biological Evaluation
The synthesized analogs should be screened against a panel of relevant biological targets to determine their potency and selectivity. For example, if the target is a protein kinase, the following protocol can be used.
DOT Script for Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-step Methodology:
-
Prepare a series of dilutions for each test compound.
-
In a multi-well plate, add the target kinase, its specific substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine scaffold holds significant potential for the development of novel bioactive compounds. By systematically exploring the structure-activity relationships through modifications at the N1, C3, C4-thienyl, and C5-amine positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these analogs. The insights provided in this guide, drawn from the broader literature on pyrazole-based compounds, offer a rational starting point for the design and synthesis of the next generation of therapeutic agents based on this versatile heterocyclic core. Future work should focus on synthesizing a focused library of analogs and screening them against a diverse panel of biological targets to uncover new and exciting therapeutic applications.
References
- Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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- In this study, 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides were synthesized, and inhibition effects on AChE, hCA I, and hCA II were evaluated. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. [Link]
- A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). [Link]
- A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized, and the effects of all the compounds on A549 cell growth were investigated. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. [Link]
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A Strategic Guide to Evaluating 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride as a Novel Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets.[1] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for various malignancies.[1] While numerous SMKIs have been successfully brought to market, the search for novel scaffolds with unique selectivity profiles continues, driven by the need to overcome acquired resistance and minimize off-target toxicities.
This guide focuses on 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride , a compound whose potential as a kinase inhibitor is yet to be extensively characterized in publicly available literature. Instead of a direct comparison based on pre-existing data, this document provides a strategic framework for its comprehensive evaluation. We will outline a robust experimental workflow to elucidate its inhibitory profile and benchmark its potential performance against a panel of well-established multi-kinase inhibitors: Sorafenib , Sunitinib , Regorafenib , and Pazopanib . These comparators are known to target key pathways in angiogenesis and tumor cell proliferation, making them relevant benchmarks for a novel anti-cancer agent.[2][3][4][5]
Proposed Experimental Workflow for Kinase Profile Characterization
To systematically evaluate a novel compound like this compound, a tiered approach is essential. This ensures a logical progression from broad screening to detailed characterization, optimizing resource allocation and generating a comprehensive data package.
The rationale for this workflow is to first cast a wide net with a broad kinase panel to identify potential targets without bias. This initial screen is typically performed at a single, relatively high concentration (e.g., 1-10 µM) to maximize the chances of detecting interactions. The subsequent validation with an orthogonal, activity-based assay is a critical step to eliminate false positives that can arise from binding assays. Once hits are confirmed, determining the IC50 value provides a quantitative measure of potency. Finally, moving into cellular models is essential to confirm that the compound can engage its target in a biological context and exert a functional effect, such as inhibiting cell proliferation.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50 values) of the established multi-kinase inhibitors against key oncogenic and angiogenic kinases. These values serve as a benchmark against which the experimentally determined profile of this compound can be compared.
| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Pazopanib IC50 (nM) | 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl IC50 (nM) |
| VEGFR1 | 15 - 26[6][7] | ~2[8] | 13[4] | 10[9][10] | Hypothetical Data |
| VEGFR2 | 90[11] | 80[8] | 4.2[4] | 30[9][10] | Hypothetical Data |
| VEGFR3 | 20[11] | ~2[8] | 46[4] | 47[9][10] | Hypothetical Data |
| PDGFRβ | 57[11] | 2[8] | 22[4] | 84[10] | Hypothetical Data |
| c-Kit | 68[11] | ~10-50[1] | 7[4] | 74[9] | Hypothetical Data |
| Raf-1 (c-Raf) | 6[6] | - | 2.5[4] | - | Hypothetical Data |
| B-Raf | 22[6] | - | 28[12] | - | Hypothetical Data |
| B-Raf (V600E) | 38[6] | - | 19[12] | - | Hypothetical Data |
| RET | 43[7] | - | 1.5[4] | - | Hypothetical Data |
| FLT3 | 58[11] | ~30-50[1] | - | - | Hypothetical Data |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for reference. The column for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl is intentionally left as "Hypothetical Data" to illustrate where experimentally-derived values would be placed for comparison.
Key Signaling Pathways in Angiogenesis and Cancer
The benchmark inhibitors target critical nodes in signaling pathways that drive tumor growth and vascularization. The two most prominent are the VEGF/VEGFR pathway, crucial for angiogenesis, and the RAS/RAF/MEK/ERK pathway, a central driver of cell proliferation.[2][13][14] A potent inhibitor often impacts multiple kinases within these or interconnected pathways.
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in vivo efficacy of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride vs. control compound
A Comparative In Vivo Efficacy Analysis of Novel Pyrazole Analogs in Oncology
A Senior Application Scientist's Guide to Evaluating 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (PZ-T5A) Against the Multi-Kinase Inhibitor Sorafenib in a Xenograft Model of Hepatocellular Carcinoma
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring system is a key feature in numerous FDA-approved pharmaceuticals, including several targeted cancer therapies.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, frequently functioning as potent inhibitors of various protein kinases that are critical to tumor growth, proliferation, and angiogenesis.[5][6] This guide provides a comprehensive framework for the in vivo evaluation of a novel pyrazole-based compound, this compound, hereafter designated as PZ-T5A, against a clinically relevant control, Sorafenib. Sorafenib, a multi-kinase inhibitor approved for the treatment of hepatocellular carcinoma (HCC) and other cancers, serves as a robust benchmark for assessing the therapeutic potential of new chemical entities targeting similar oncogenic pathways.
The primary objective of this guide is to present a detailed, scientifically rigorous comparison of the in vivo efficacy of PZ-T5A and Sorafenib in a HepG2 human hepatocellular carcinoma xenograft mouse model. We will delve into the experimental design, provide step-by-step protocols, and present hypothetical comparative data to illustrate the potential outcomes of such a study. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer agents.
Mechanism of Action: The Rationale for Comparison
Many pyrazole-containing compounds exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer.[3] These often include pathways driven by receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, as well as intracellular kinases like BRAF and CDKs.[3][5] Sorafenib is known to inhibit several of these kinases, making it an appropriate control for a novel pyrazole derivative with a presumed similar mechanism. The following diagram illustrates a simplified signaling pathway often targeted by such inhibitors.
Caption: Simplified signaling pathway targeted by kinase inhibitors.
In Vivo Efficacy Study: A Head-to-Head Comparison in a HepG2 Xenograft Model
The following sections outline a detailed protocol for a comparative in vivo efficacy study.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the xenograft efficacy study.
Detailed Experimental Protocol
1. Animal Husbandry:
-
Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals should have ad libitum access to sterile food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
2. Cell Culture and Implantation:
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation: A total of 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel are subcutaneously injected into the right flank of each mouse.
3. Tumor Growth and Group Assignment:
-
Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Group 2: PZ-T5A (e.g., 30 mg/kg, administered orally once daily)
-
Group 3: Sorafenib (e.g., 30 mg/kg, administered orally once daily)
-
4. Drug Formulation and Administration:
-
PZ-T5A and Sorafenib are formulated fresh daily in the vehicle solution.[7]
-
The formulations are administered orally via gavage at the specified dosages. The dosing volume is typically 10 mL/kg.
-
The vehicle control group receives the same volume of the vehicle solution.
5. Efficacy Evaluation:
-
Tumor Volume: Tumor dimensions are measured 2-3 times per week.
-
Body Weight: Animal body weights are recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Study Endpoint: The study is terminated after a predetermined period (e.g., 21 days) or when tumors in the control group reach a predefined size (e.g., 1500 mm³).
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Hypothetical Comparative Data
The following tables present hypothetical data for the in vivo efficacy of PZ-T5A compared to Sorafenib.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| PZ-T5A | 30 | 480 ± 95 | 61.6 |
| Sorafenib | 30 | 550 ± 110 | 56.0 |
Table 2: Final Tumor Weight and Body Weight Change
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 1.35 ± 0.20 | +2.5 |
| PZ-T5A | 0.52 ± 0.11 | -1.8 |
| Sorafenib | 0.60 ± 0.14 | -4.5 |
Discussion and Interpretation of Results
Based on the hypothetical data presented, PZ-T5A demonstrates potent antitumor activity in the HepG2 xenograft model, showing a slightly higher tumor growth inhibition compared to the control compound, Sorafenib, at the same dosage.[8] Both compounds exhibit a manageable toxicity profile, with minimal body weight loss observed in the PZ-T5A group and a modest, yet acceptable, weight loss in the Sorafenib group.
The observed efficacy of PZ-T5A aligns with the known anticancer properties of pyrazole derivatives.[3][5] The proposed mechanism of action, inhibition of key kinases involved in tumor progression, provides a strong rationale for the observed in vivo effects.[3] Further studies would be warranted to confirm the specific kinase inhibitory profile of PZ-T5A and to explore its efficacy in other cancer models.
Conclusion
This guide outlines a comprehensive and scientifically sound approach for the comparative in vivo evaluation of a novel pyrazole-based compound, this compound (PZ-T5A), against the established anticancer drug Sorafenib. The provided protocols and hypothetical data serve as a blueprint for researchers in the field of drug discovery and development. The promising (though hypothetical) results for PZ-T5A underscore the potential of the pyrazole scaffold in generating novel and effective cancer therapeutics.
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Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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A Comparative Benchmarking Guide: Physicochemical and Analytical Characterization of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Abstract
In drug discovery and development, the rigorous characterization of novel chemical entities is paramount to ensuring reproducibility, safety, and efficacy. This guide provides a comprehensive benchmarking analysis of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride (Test Article, TA) against a well-characterized Reference Pyrazole Standard (RPS) . We detail a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Differential Scanning Calorimetry (DSC), and the Shake-Flask Solubility Assay—to build a robust physicochemical profile. Each protocol is presented with the underlying scientific rationale to empower researchers to not only replicate the results but also adapt these methodologies for their own discovery programs. The objective is to provide a clear, data-driven comparison that establishes a reliable quality benchmark for the test article, a critical step for its advancement in a research or development pipeline.
Introduction
The process of advancing a chemical compound from a laboratory curiosity to a viable research tool or therapeutic candidate is underpinned by a deep understanding of its fundamental properties. Benchmarking against a known standard is not merely a quality control step; it is a foundational scientific practice that provides context to experimental data and ensures that subsequent biological or chemical studies are built on a solid, reproducible foundation.[1][2] This process is essential for identifying potential risks, managing resources effectively, and improving the overall efficiency of the drug development process.[1]
This guide focuses on this compound, a heterocyclic amine featuring a pyrazole core. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them frequent subjects of medicinal chemistry campaigns.[3][4][5] Our objective is to compare the analytical and physicochemical properties of a new batch of this test article against a certified Reference Pyrazole Standard (RPS).
We will employ a multi-pronged analytical approach to assess purity, confirm identity, and determine key physical properties like thermal stability and solubility. The causality behind each experimental choice—from mobile phase selection in HPLC to temperature programming in DSC—is explained to provide a holistic understanding of the characterization workflow.
Compound Profiles
Test Article (TA)
-
Chemical Name: this compound
-
Structure:
-
CAS Number: 1024595-27-4 (for free base)
-
Molecular Formula: C₈H₁₀ClN₃S
-
Molecular Weight: 215.70 g/mol
Reference Pyrazole Standard (RPS)
-
Chemical Name: 3-Methyl-1H-pyrazol-5-amine
-
Structure:
-
CAS Number: 31230-17-8
-
Molecular Formula: C₄H₇N₃
-
Molecular Weight: 97.12 g/mol
-
Purity: ≥99.5% (Certified)
Rationale for Standard Selection: 3-Methyl-1H-pyrazol-5-amine was chosen as the reference standard due to its structural simplicity and commercial availability as a high-purity solid. It contains the core 3-methyl-5-aminopyrazole motif found in the test article, making it a suitable benchmark for chromatographic behavior and core structural verification, while allowing for a clear distinction from the more complex thienyl-substituted test article.
Physicochemical and Analytical Benchmarking
A logical workflow is essential for a comprehensive comparison. The following diagram outlines the sequence of analytical tests performed.
Caption: Overall analytical workflow for benchmarking the test article.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules in the pharmaceutical industry.[6][7] A reversed-phase (RP-HPLC) method was developed, as it is well-suited for separating compounds of moderate polarity like our pyrazole derivatives.
The amine functional group on both the TA and RPS can cause poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. To mitigate this, a mobile phase buffered at a low pH with 0.1% trifluoroacetic acid (TFA) was used. The acidic conditions protonate the amine groups, ensuring they are in a single ionic form and minimizing unwanted column interactions, leading to sharp, symmetrical peaks. A gradient elution from a high-aqueous to a high-organic mobile phase was employed to ensure elution of both the more polar RPS and the more lipophilic TA, as well as any potential impurities, within a reasonable timeframe.
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with practical, field-proven methodologies to ensure that waste is managed responsibly, protecting both personnel and the environment.
Hazard Assessment and Waste Characterization
Inferred Hazard Profile: Based on data from similar pyrazole derivatives, this compound should be handled as a hazardous substance.[1][2][3] Key anticipated hazards are summarized in the table below.
| Hazard Classification | Description | Supporting Analogs & Citations |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [2][3][4] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation. | [1][2][3][4] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1][2][3] |
| Specific Target Organ Toxicity (STOT), Single Exposure (Category 3) | May cause respiratory irritation. | [1][2][3] |
| Corrosivity (Potential) | As a hydrochloride salt, aqueous solutions may be acidic and potentially corrosive (pH ≤ 2), meeting the EPA characteristic for hazardous waste (D002).[5] | [5][6] |
Given this profile, this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[7][8] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems. [4][9][10]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate engineering controls (e.g., chemical fume hood) are operational and the correct PPE is worn.
-
Eye Protection: Wear chemical safety goggles and a face shield for splash protection.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For large quantities or spill cleanup, consider a chemically resistant apron or suit.[1]
-
Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, use a NIOSH-approved respirator.[1]
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Container Selection: Use only designated, leak-proof hazardous waste containers that are chemically compatible with the material.[8][11] Avoid metal containers for acidic hydrochloride salt solutions.[8] The original product container is often a suitable choice if it is in good condition.[11]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[12][13] The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[12]
-
-
Incompatibility: Store this waste separately from:
Step-by-Step Disposal Procedures
The appropriate procedure depends on the form of the waste. The following workflow outlines the decision-making process for proper disposal.
Procedure A: Unused or Expired Bulk Solid Disposal
-
Work Area: Perform all handling inside a certified chemical fume hood.
-
Packaging: If not in its original container, carefully transfer the solid waste into a designated, compatible, and properly labeled hazardous waste container.
-
Closure: Securely cap the container. Do not overfill; leave at least 10% headspace.[8]
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[11][12]
Procedure B: Contaminated Aqueous Waste Disposal
Aqueous solutions of this compound are acidic and must be handled as corrosive hazardous waste.
-
Collection: Pour all solutions and rinsates containing the compound directly into a labeled hazardous waste container suitable for corrosive liquids (e.g., poly-coated glass or HDPE).
-
Neutralization (Optional, for advanced users): For labs equipped to do so, the acidity can be neutralized prior to collection. This reduces the corrosive hazard but the material remains hazardous due to toxicity.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the aqueous waste while stirring.[6]
-
Monitor the pH using pH paper or a calibrated meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Collect the neutralized solution in the designated hazardous waste container.
-
-
Storage: Securely cap the container and move it to the SAA.
Procedure C: Contaminated Labware & PPE Disposal
-
Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste (Procedure B).
-
Disposal of Solids: Items that cannot be decontaminated (e.g., weigh boats, contaminated filter paper, gloves) must be placed in a solid hazardous waste container.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Procedure D: Small Spill Cleanup Protocol (<1g)
For any spill, prioritize personnel safety. If the spill is large or you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Alert others in the lab and restrict access to the spill area.[2]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4] Avoid raising dust.
-
Collect: Once the material is fully absorbed, carefully sweep it up and place it into a labeled hazardous waste container.[4][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Document the spill and cleanup according to your institution's policies.
Storage and Final Disposal Logistics
All generated waste must be stored and disposed of in compliance with federal and state regulations.
-
Satellite Accumulation Area (SAA): Laboratories must store waste in a designated SAA at or near the point of generation.[11][12] These areas must be under the control of lab personnel and inspected weekly.[11]
-
Generator Status: Your facility's responsibilities are determined by its generator status (Very Small, Small, or Large Quantity Generator), which is based on the total monthly volume of hazardous waste produced.[12][13] This status dictates how long waste can be stored on-site and the required documentation.[12]
-
Professional Disposal: Final disposal must be handled by a licensed and certified hazardous waste management company.[8] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.[12] Never give hazardous waste to an uncertified hauler.
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- CymitQuimica. Safety Data Sheet for 1H-Pyrazole-5-Amine. (2025-11-02).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


